RNPA1000
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[3-[(E)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O3/c1-14-10-17(15(2)27(14)21-8-6-16(7-9-21)23(29)30)11-18(13-25)22(28)26-20-5-3-4-19(24)12-20/h3-12H,1-2H3,(H,26,28)(H,29,30)/b18-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCMDUBFZYCGMI-WOJGMQOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)O)C)C=C(C#N)C(=O)NC3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)O)C)/C=C(\C#N)/C(=O)NC3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of RNPA1000: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of RNPA1000, a novel small-molecule inhibitor targeting the essential Staphylococcus aureus protein, RnpA. The information presented herein is curated from key scientific literature and is intended to provide a comprehensive resource for researchers in the fields of antimicrobial drug discovery and bacterial pathogenesis.
Executive Summary
This compound is a pioneering antimicrobial candidate that functions by inhibiting the ribonuclease (RNase) activity of the S. aureus RnpA protein. RnpA is a crucial enzyme involved in the turnover of messenger RNA (mRNA), a fundamental process for bacterial viability. By disrupting RnpA's function, this compound impedes the degradation of cellular mRNA, leading to a cascade of events that culminate in the inhibition of bacterial growth. This compound has demonstrated significant antimicrobial activity against a range of Gram-positive pathogens, including methicillin-resistant S. aureus (MRSA), and has shown efficacy in both in vitro and in vivo models of infection.
Core Mechanism of Action: Inhibition of RnpA-Mediated mRNA Degradation
The central mechanism of action of this compound is its specific inhibition of the endoribonucleolytic function of the S. aureus RnpA protein. RnpA is an essential protein in S. aureus that has been shown to be a key player in the cellular RNA degradation machinery.
The proposed signaling pathway for this compound's action is as follows:
As depicted in Figure 1, this compound directly targets and inhibits the RnpA protein. This inhibition prevents the degradation of cellular mRNA, leading to its accumulation. The disruption of normal mRNA turnover processes is detrimental to the bacterium, ultimately inhibiting protein synthesis and leading to a cessation of growth.
Quantitative Data Summary
The following tables summarize the key quantitative data that characterize the activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | This compound IC50 (µM) | Source |
| S. aureus RnpA | 100-125 | [1] |
| E. coli RNase HI | >750 | [1] |
| E. coli RNase A | >750 | [1] |
| E. coli RNase I | >750 | [1] |
| S. aureus RNase J1 | >750 | [1] |
| E. coli RNase III | 500-750 | [1] |
Table 2: Antimicrobial Spectrum of this compound
| Bacterial Species | Strain | MIC (µg/mL) | Source |
| Staphylococcus aureus | UAMS-1 | 26 | [1] |
| Staphylococcus aureus (MRSA) | USA300-0114 | 23 | [1] |
| Staphylococcus aureus (VISA) | 23 | [2] | |
| Staphylococcus aureus (VRSA) | 23 | [2] | |
| Staphylococcus epidermidis | 23 | [2] | |
| Streptococcus pneumoniae (multi-drug resistant) | 23 | [2] | |
| Streptococcus pyogenes | 23 | [2] | |
| Streptococcus agalactiae | 23 | [2] | |
| Bacillus cereus | 23 | [2] | |
| Enterococcus faecalis | 64 | [1] | |
| Enterococcus faecium | 64 | [1] | |
| Enterococcus faecium (VRE) | 64 | [1] | |
| Escherichia coli | >64 | [1] | |
| Acinetobacter baumannii | >64 | [1] |
Key Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the characterization of this compound.
High-Throughput Screening for RnpA Inhibitors
The discovery of this compound was facilitated by a high-throughput screening assay designed to identify inhibitors of RnpA's ribonuclease activity.
Protocol:
-
Assay Principle: The assay utilizes a fluorescently labeled RNA substrate that is quenched upon degradation by RnpA. Inhibition of RnpA activity results in a sustained fluorescence signal.
-
Reagents: Purified recombinant S. aureus RnpA, a fluorescently labeled RNA oligonucleotide substrate, and a library of small molecule compounds.
-
Procedure:
-
Compounds from the library are dispensed into 384-well microtiter plates.
-
Purified RnpA is added to each well.
-
The fluorescently labeled RNA substrate is added to initiate the reaction.
-
The plates are incubated at room temperature.
-
Fluorescence intensity is measured over time using a plate reader.
-
-
Hit Criteria: Compounds that prevent the decrease in fluorescence (i.e., inhibit RNA degradation) by ≥50% are selected as primary hits.[1]
In Vitro RnpA Inhibition Assay (Gel-Based)
A secondary, gel-based assay was used to confirm the inhibitory activity of hit compounds from the primary screen.
Protocol:
-
Reaction Mixture: A reaction mixture containing purified RnpA, the RNA substrate, and the test compound (e.g., this compound) or a vehicle control (DMSO) is prepared in an appropriate reaction buffer.
-
Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30 minutes).
-
Electrophoresis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization: The RNA is visualized by staining with a suitable dye (e.g., SYBR Gold).
-
Analysis: Inhibition of RnpA activity is determined by the presence of the intact RNA substrate band in the presence of the inhibitor, as compared to the control where the RNA is degraded.[1]
Cellular mRNA Turnover Assay
This assay was performed to determine if this compound affects mRNA stability within living S. aureus cells.
Protocol:
-
Bacterial Culture: S. aureus cultures are grown to mid-logarithmic phase.
-
Transcription Inhibition: Transcription is halted by the addition of rifampicin. This allows for the monitoring of the decay of the existing mRNA pool.
-
Treatment: The cultures are treated with either this compound or a vehicle control.
-
RNA Extraction: Aliquots of the cultures are taken at various time points after the addition of rifampicin, and total RNA is extracted.
-
Quantitative Real-Time PCR (qRT-PCR): The levels of specific mRNA transcripts are quantified by qRT-PCR.
-
Analysis: The half-life of the mRNA transcripts is calculated. An increase in mRNA half-life in the presence of this compound indicates inhibition of cellular mRNA degradation.[2]
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) of this compound against various bacterial strains was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol:
-
Serial Dilutions: Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[1]
Logical Relationships and Broader Context
The discovery and characterization of this compound provide a proof-of-concept for targeting the RNA degradation machinery in bacteria for antimicrobial drug development. This is particularly relevant for Gram-positive pathogens like S. aureus where the components of the RNA degradosome are less understood compared to Gram-negative bacteria.
The development of this compound highlights a promising strategy for combating antibiotic resistance by targeting novel and essential bacterial pathways. Further research into the structure-activity relationships of RnpA inhibitors and their optimization for clinical use is a logical next step in this field.
References
- 1. Small Molecule Inhibitors of Staphylococcus aureus RnpA Alter Cellular mRNA Turnover, Exhibit Antimicrobial Activity, and Attenuate Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors of Staphylococcus aureus RnpA Alter Cellular mRNA Turnover, Exhibit Antimicrobial Activity, and Attenuate Pathogenesis | PLOS Pathogens [journals.plos.org]
An In-depth Technical Guide to RNPA1000 and its Target, the Bacterial Ribonuclease RnpA, in RNA Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the era of escalating antibiotic resistance, the identification of novel bacterial targets is paramount. This technical guide delves into the biology of Ribonuclease P protein component A (RnpA) in bacteria, a crucial enzyme with a dual role in RNA metabolism, and the inhibitory effects of the small molecule RNPA1000. RnpA is an essential component of the RNase P holoenzyme, responsible for the maturation of transfer RNA (tRNA), and a key player in the RNA degradosome, which mediates messenger RNA (mRNA) turnover.[1][2] This dual functionality makes RnpA a compelling target for the development of new antimicrobial agents. This document provides a comprehensive overview of RnpA's function, the mechanism of its inhibition by compounds like this compound, detailed experimental protocols for studying its activity, and a summary of key quantitative data.
The Dual Role of RnpA in Bacterial RNA Metabolism
Staphylococcus aureus RnpA is a versatile protein involved in two essential cellular processes: tRNA maturation and mRNA degradation. This dual functionality underscores its importance for bacterial viability and positions it as an attractive target for antimicrobial drug development.[1][2]
RnpA as a Component of the RNase P Holoenzyme
Ribonuclease P (RNase P) is a ribonucleoprotein complex responsible for the crucial 5' maturation of precursor tRNA (pre-tRNA).[3][4] In bacteria, this holoenzyme is typically composed of a catalytic RNA subunit (rnpB) and a small protein cofactor, RnpA.[5] While the RNA component is the catalytic core, RnpA is essential for its function in vivo.[6] The protein component is thought to facilitate substrate binding and catalysis under physiological conditions. The crystal structure of the bacterial RNase P holoenzyme in complex with tRNA reveals that RnpA binds near the 5' leader of the pre-tRNA, positioning it for cleavage by the catalytic RNA subunit.[3]
RnpA's Function in the RNA Degradosome
In addition to its role in tRNA processing, RnpA is a component of the bacterial RNA degradosome, a multi-enzyme complex that orchestrates the degradation of mRNA.[7][8] In S. aureus, the degradosome is a dynamic assembly of proteins that includes ribonucleases, an RNA helicase, and metabolic enzymes. The core components of the S. aureus RNA degradosome include:
-
RNase Y: An endonuclease that can initiate mRNA decay.
-
RNase J1 and RNase J2: Ribonucleases with both 5'-to-3' exoribonuclease and endonuclease activities.
-
Polynucleotide Phosphorylase (PNPase): A 3'-to-5' exoribonuclease.
-
CshA: A DEAD-box RNA helicase that unwinds RNA secondary structures.
-
Enolase and Phosphofructokinase: Glycolytic enzymes with a less understood role in RNA degradation.
Bacterial two-hybrid analyses have elucidated the intricate network of protein-protein interactions within the S. aureus degradosome, revealing strong interactions between components like RNase J1 and RNase J2, and between the helicase CshA and RnpA.[9][10] This suggests a coordinated mechanism for efficient mRNA turnover.
This compound: An Inhibitor of RnpA's Ribonuclease Activity
The essential and dual nature of RnpA makes it a prime target for novel antibiotics. High-throughput screening efforts have identified several small molecule inhibitors of S. aureus RnpA, including the notable compound this compound.
This compound has been shown to inhibit the in vitro RNA degradation activity of RnpA.[1] This inhibition of RnpA's function disrupts cellular mRNA turnover and exhibits antimicrobial activity against a range of Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA).[1] The development of RnpA inhibitors like this compound and the related compound RNPA2000, which inhibits both mRNA degradation and tRNA processing, provides a proof-of-principle for targeting RNA metabolism in the fight against bacterial infections.
Quantitative Data on RnpA Inhibition
The following tables summarize the available quantitative data on the inhibitory activity of this compound and other relevant compounds against S. aureus RnpA and their antimicrobial efficacy.
Table 1: In Vitro Inhibitory Activity of RnpA Inhibitors
| Compound | Target | Assay | IC50 (µM) | Reference |
| This compound | S. aureus RnpA | mRNA Degradation | ~125 | [1] |
| RNPA2000 | S. aureus RnpA | mRNA Degradation | 125 | [2] |
| RNPA2000 | S. aureus RnpA | ptRNA Processing | ~250 | [2] |
| JC2 | S. aureus RnpA | ptRNA Processing | < 62.5 | [2] |
| JR1 | S. aureus RnpA | ptRNA Processing | < 62.5 | [2] |
Table 2: Antimicrobial Activity of RnpA Inhibitors
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus (MRSA) | 1-4 | [1] |
| This compound | Staphylococcus epidermidis | 2 | [1] |
| This compound | Streptococcus pneumoniae | 4 | [1] |
| This compound | Enterococcus faecalis (VRE) | 64 | [1] |
| RNPA2000 | Staphylococcus aureus (MSSA) | 8 | [2] |
| RNPA2000 | Staphylococcus aureus (MRSA) | 8 | [2] |
| JC2 | Staphylococcus aureus | 0.5-1 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of RnpA and the activity of its inhibitors.
In Vitro RnpA-mediated mRNA Degradation Assay
This assay measures the ability of purified RnpA to degrade a specific mRNA substrate in vitro and is used to screen for and characterize inhibitors.
Materials:
-
Purified S. aureus RnpA protein
-
In vitro transcribed mRNA substrate (e.g., spa mRNA)
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 10 mM MgCl2, 1 mM DTT
-
2X RNA Loading Dye: 95% formamide, 0.025% (w/v) bromophenol blue, 0.025% (w/v) xylene cyanol, 5 mM EDTA (pH 8.0)
-
RNase-free water
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Denaturing agarose gel (1.2% agarose, 2.2 M formaldehyde, 1X MOPS buffer)
-
Ethidium bromide or other RNA stain
Procedure:
-
Prepare reaction mixtures on ice. For a standard 20 µL reaction, add the following components in order:
-
RNase-free water to a final volume of 20 µL
-
2 µL of 10X Reaction Buffer
-
1 µL of test compound at various concentrations (or DMSO for control)
-
1 µg of mRNA substrate
-
2 µg of purified RnpA protein
-
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reactions by adding 20 µL of 2X RNA Loading Dye.
-
Heat the samples at 65°C for 10 minutes to denature the RNA.
-
Load the samples onto a denaturing agarose gel.
-
Perform electrophoresis at 100V for 1-1.5 hours.
-
Stain the gel with ethidium bromide and visualize the RNA bands under UV light. Degradation of the mRNA substrate will be indicated by a decrease in the intensity of the full-length transcript band.
Bacterial Two-Hybrid (B2H) Assay for Protein-Protein Interactions
This assay is used to identify interactions between proteins of the RNA degradosome.
Materials:
-
E. coli BTH101 reporter strain
-
pKT25 and pUT18C vectors for creating fusions to the T25 and T18 fragments of adenylate cyclase
-
Genes of interest cloned into the B2H vectors
-
LB agar plates containing ampicillin (100 µg/mL), kanamycin (25 µg/mL), and X-Gal (40 µg/mL)
-
LB broth
-
β-galactosidase assay reagents (e.g., ONPG)
Procedure:
-
Co-transform the E. coli BTH101 strain with pKT25 and pUT18C plasmids carrying the genes of interest.
-
Plate the transformed cells on LB agar plates containing antibiotics and X-Gal.
-
Incubate the plates at 30°C for 24-48 hours. A blue colony color indicates a positive interaction.
-
For quantitative analysis, perform a liquid β-galactosidase assay.
-
Inoculate single blue colonies into LB broth with antibiotics and grow overnight at 30°C.
-
Measure the optical density (OD600) of the cultures.
-
Permeabilize the cells and measure β-galactosidase activity using a substrate like ONPG.
-
Calculate Miller units to quantify the strength of the interaction.[9]
-
Visualizing the Pathways: RnpA in Action
The following diagrams, generated using Graphviz (DOT language), illustrate the central role of RnpA in the two key RNA processing pathways in S. aureus.
Conclusion
RnpA stands out as a critical enzyme in bacterial physiology due to its indispensable roles in both RNA processing and degradation. The discovery and characterization of inhibitors like this compound have validated RnpA as a promising target for the development of novel antibacterial therapeutics. This guide provides a foundational understanding of RnpA's function and the tools to investigate it further. Continued research into the structure and mechanism of RnpA and the optimization of its inhibitors will be crucial in the ongoing battle against antibiotic-resistant bacteria.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Staphylococcus aureus RnpA Inhibitors: Computational-Guided Design, Synthesis and Initial Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of the ribonuclease-P-protein subunit from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of RNA-based and protein-only RNases P from bacteria encoding both enzyme types - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification and characterization of the nuclear RNase P holoenzyme complex reveals extensive subunit overlap with RNase MRP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The C-terminal region of the RNA helicase CshA is required for the interaction with the degradosome and turnover of bulk RNA in the opportunistic pathogen Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA Degradation in Staphylococcus aureus: Diversity of Ribonucleases and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Components of the Staphylococcus aureus mRNA Degradosome Holoenzyme-Like Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Foundational Research on RnpA Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on Ribonuclease P protein (RnpA) inhibitors, with a particular focus on the pioneering compound RNPA1000 and its analogs. RnpA represents a promising dual-function antimicrobial target in Staphylococcus aureus and other Gram-positive pathogens, playing essential roles in both precursor tRNA (ptRNA) maturation and mRNA degradation.[1][2][3] Inhibition of RnpA offers a novel strategy to combat antibiotic-resistant bacteria. This document outlines the key experimental methodologies, quantitative data, and logical workflows that have underpinned the discovery and characterization of RnpA inhibitors.
RnpA as a Novel Antimicrobial Target
Staphylococcus aureus RnpA is a critical enzyme for bacterial viability.[3] It functions as the protein component of Ribonuclease P (RNase P), a ribonucleoprotein complex essential for the 5' maturation of precursor tRNAs.[3][4] In this role, RnpA associates with the catalytic rnpB RNA. Furthermore, RnpA has been shown to be a key player in the staphylococcal RNA degradosome, where it participates in the turnover of messenger RNA (mRNA).[2][3] Its essentiality and conservation among Gram-positive bacteria, coupled with a lack of close homologs in mammals, make it an attractive target for the development of new antibiotics.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and other notable RnpA inhibitors.
Table 1: In Vitro Inhibitory Activity of RnpA Inhibitors
| Compound | Target | Assay | IC50 (µM) | Reference |
| This compound | S. aureus RnpA | tRNA Maturation | 175 | [2] |
| RNPA2000 | S. aureus RnpA | mRNA Degradation | 8-16 µg/mL (MIC) | [2] |
| JC1 | S. aureus RnpA | ptRNA Processing & mRNA Degradation | ≤ 500 | [1] |
| JC2 | S. aureus RnpA | ptRNA Processing & mRNA Degradation | ≤ 500 | [1] |
| JC3 | S. aureus RnpA | ptRNA Processing & mRNA Degradation | ≤ 500 | [1] |
| JC3b | S. aureus RnpA | ptRNA Processing & mRNA Degradation | ≤ 500 | [1] |
Table 2: Antimicrobial Activity (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | MRSA, VISA, VRSA | 8 - 16 | [5] |
| Staphylococcus epidermidis | 8 - 16 | [5] | |
| Streptococcus pneumoniae | (Antibiotic susceptible and multi-drug resistant) | 8 - 16 | [5] |
| Streptococcus pyogenes | 8 - 16 | [5] | |
| Streptococcus agalactiae | 8 - 16 | [5] | |
| Bacillus cereus | 8 - 16 | [5] | |
| Enterococcus faecalis | Mild Activity | [5] | |
| Enterococcus faecium | (including VRE) | Mild Activity | [5] |
Experimental Protocols
Detailed methodologies for the key assays used in the discovery and characterization of RnpA inhibitors are provided below.
In Vitro RnpA Inhibition Assays
3.1.1. RnpA-Mediated mRNA Degradation Assay
This assay assesses the ability of a compound to inhibit the ribonuclease activity of RnpA on an mRNA substrate.
Protocol:
-
Reaction Setup: Prepare a 10 µL reaction mixture in a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM NaCl, 2 mM MgCl₂).[2]
-
Components:
-
Incubation: Incubate the reaction mixture at 37°C for 15-30 minutes.[2]
-
Reaction Termination: Stop the reaction by adding an equal volume of 2x RNA loading dye (e.g., 95% formamide, 0.025% SDS, 0.025% bromophenol blue, 0.025% xylene cyanol FF, 0.5 mM EDTA).[2]
-
Analysis: Analyze the RNA degradation products by denaturing agarose gel electrophoresis (e.g., 1.0% agarose-0.66 M formaldehyde) followed by ethidium bromide staining.[2] A reduction in the degradation of the mRNA substrate in the presence of the test compound compared to the DMSO control indicates inhibitory activity.
3.1.2. Precursor tRNA (ptRNA) Processing Assay
This assay evaluates the effect of inhibitors on the RNase P holoenzyme's ability to process ptRNA into mature tRNA.
Protocol:
-
RNA Denaturation: Denature precursor tRNATyr (ptRNATyr) and rnpB RNA by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.[1]
-
RNase P Reconstitution: Reconstitute the RNase P holoenzyme by mixing an equimolar ratio of purified RnpA protein and rnpB RNA and incubating for 15 minutes at 37°C.[1]
-
Inhibition Reaction:
-
In a reaction tube, combine 1.25 pmol of the reconstituted RNase P with the test compound (at various concentrations) or DMSO (negative control).
-
The reaction is performed in a low salt buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂).[1]
-
-
Incubation: Incubate the mixture for 5 minutes at 37°C.[1]
-
Initiate Processing: Add the ptRNATyr substrate to the reaction mixture.
-
Incubation: Incubate for an additional 30 minutes at 37°C.[4]
-
Analysis: Analyze the cleavage of ptRNATyr into mature tRNA using Urea-PAGE (Polyacrylamide Gel Electrophoresis).[4] Inhibition is observed as a decrease in the amount of mature tRNA and an accumulation of ptRNA substrate.
Cellular Assays
3.2.1. Cellular ptRNA Accumulation Assay (qRT-PCR)
This assay quantifies the intracellular accumulation of unprocessed ptRNA as a measure of RnpA inhibition in a cellular context.
Protocol:
-
Cell Culture: Grow S. aureus (e.g., UAMS-1 strain) to the mid-logarithmic phase.
-
Compound Treatment: Treat the bacterial cells with the test compound at a sub-inhibitory concentration (e.g., 0.5x or 1x MIC) for 1 hour.[4] Use DMSO as a negative control.
-
RNA Extraction: Isolate total RNA from the treated and untreated cells using a suitable RNA purification kit.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform reverse transcription of the isolated RNA to cDNA.
-
Use specific primers to quantify the levels of a specific precursor tRNA, such as ptRNATyr.
-
Normalize the ptRNA levels to a housekeeping gene.
-
-
Analysis: An increase in the relative amount of ptRNA in compound-treated cells compared to DMSO-treated cells indicates inhibition of RnpA's ptRNA processing function.[4]
3.2.2. Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Protocol:
-
Bacterial Inoculum: Prepare a standardized inoculum of the test bacterium (e.g., 104-105 CFU) in a suitable broth medium (e.g., Mueller-Hinton Broth).[1][2]
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate.[1][2]
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 16-18 hours.[1][2]
-
Analysis: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.[1][2]
In Vivo Efficacy Model
3.3.1. Galleria mellonella (Wax Worm) Model of S. aureus Infection
This invertebrate model is used for preliminary in vivo assessment of antimicrobial efficacy.
Protocol:
-
Infection: Inject a lethal dose of S. aureus into the hemocoel of G. mellonella larvae.
-
Treatment: Administer the test compound (e.g., JC2) at a specific dose. A control group receives a vehicle (e.g., DMSO), and another control group may receive a known antibiotic (e.g., vancomycin).[4]
-
Incubation: Incubate the larvae at 37°C.
-
Analysis: Monitor the survival of the larvae over a defined period (e.g., 16 hours).[4] An increase in the survival rate of the compound-treated group compared to the vehicle control group indicates in vivo efficacy.
Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key workflows in the discovery and validation of RnpA inhibitors.
Caption: RnpA Inhibitor Discovery and Validation Workflow.
Caption: Dual Functions of RnpA and Mechanism of Inhibition.
Caption: Cellular ptRNA Accumulation Assay Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Small-Molecule Inhibitors of Staphylococcus aureus RnpA-Mediated RNA Turnover and tRNA Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Staphylococcus aureus RnpA Inhibitors: Computational-Guided Design, Synthesis and Initial Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Staphylococcus aureus RnpA Inhibitors: Computational-Guided Design, Synthesis and Initial Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Inhibitors of Staphylococcus aureus RnpA Alter Cellular mRNA Turnover, Exhibit Antimicrobial Activity, and Attenuate Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of RNPA1000 on Staphylococcus aureus mRNA Turnover: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of RNPA1000, a small molecule inhibitor targeting the ribonuclease RnpA in Staphylococcus aureus. By disrupting the normal process of mRNA turnover, this compound presents a novel therapeutic avenue for combating this formidable pathogen. This document details the quantitative effects of this compound on mRNA stability, outlines the experimental protocols used to elucidate its function, and provides visual representations of the relevant molecular pathways and experimental workflows.
Executive Summary
Staphylococcus aureus is a leading cause of morbidity and mortality worldwide, largely due to the emergence of antibiotic-resistant strains such as MRSA. The bacterial RNA degradation machinery is an essential process for cell viability and represents a promising area for novel antimicrobial development. The protein RnpA, a key component of the S. aureus RNA degradosome, has been identified as a critical enzyme in the turnover of messenger RNA (mRNA). The small molecule this compound has been shown to inhibit the ribonuclease activity of RnpA, leading to a significant stabilization of cellular mRNA, disruption of normal cellular processes, and ultimately, bacterial growth inhibition. This guide synthesizes the key findings related to this compound's activity, offering a comprehensive resource for researchers in the field.
This compound: Mechanism of Action and Quantitative Effects
This compound was identified through high-throughput screening as a potent inhibitor of the in vitro RNA degradation activity of S. aureus RnpA.[1][2] Its inhibitory effect is specific, as it does not significantly affect the activity of other ribonucleases such as E. coli RNase HI, RNase A, RNase I, or S. aureus RNase J1 at similar concentrations.[1][2]
Impact on Global mRNA Turnover
The primary mechanism of action of this compound is the stabilization of the S. aureus transcriptome. In untreated, exponentially growing S. aureus cells, the majority of mRNA transcripts are rapidly degraded, with approximately 90% exhibiting a half-life of less than 5 minutes.[2] Treatment with a sub-inhibitory concentration of this compound dramatically alters this landscape, leading to a significant increase in the half-life of the majority of mRNA species. This effect phenocopies the genetic depletion of RnpA, providing strong evidence that this compound's antimicrobial activity is mediated through the inhibition of this specific target.[1][3]
Table 1: Effect of this compound and RnpA Depletion on Global mRNA Half-Life
| Condition | % of mRNA with Half-Life ≤ 5 min | % of mRNA with Half-Life > 5 min |
| Mock Treatment (Wild-Type) | 88.9% | 11.1% |
| This compound Treatment (0.5x MIC) | 3.6% | 96.4% |
| RnpA Depletion | 13.9% | 86.1% |
Data synthesized from a follow-up study on RnpA inhibitors, demonstrating the profound effect of this compound on mRNA stability, which is comparable to the effect of another RnpA inhibitor, RNPA2000, and genetic depletion of RnpA.[3]
Antimicrobial Activity
This compound exhibits moderate antimicrobial activity against a range of clinically relevant S. aureus strains, including methicillin-resistant (MRSA), vancomycin-intermediate (VISA), and vancomycin-resistant (VRSA) isolates.[1] This broad-spectrum activity against drug-resistant strains underscores its potential as a lead compound for a new class of antibiotics.
Table 2: In Vitro Antimicrobial Properties of this compound
| Staphylococcus aureus Strain | Genotype/Phenotype | MIC (µg/ml) |
| UAMS-1 | Clinical Osteomyelitis Isolate | 26 |
| USA300-0114 | Predominant CA-MRSA | 23 |
| VISA | Vancomycin-Intermediate | - |
| VRSA | Vancomycin-Resistant | - |
Minimum Inhibitory Concentration (MIC) values for this compound against various S. aureus strains.[1] Note: Specific MICs for VISA and VRSA were stated to be within the active range but not explicitly quantified in the primary text.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the effects of this compound.
High-Throughput Screening for RnpA Inhibitors
A high-throughput screen was employed to identify small molecule inhibitors of RnpA's in vitro RNA degradation activity.[1][2]
-
Protein Purification : Recombinant S. aureus RnpA with a hexahistidine tag was expressed in E. coli and purified using affinity chromatography.
-
Substrate : An in vitro transcribed RNA substrate, such as spa mRNA, was used.
-
Assay : The assay was performed in a multi-well plate format. Each well contained the RNA substrate, purified RnpA, and a unique compound from a chemical library.
-
Detection : The degradation of the RNA substrate was monitored, and compounds that inhibited this degradation by ≥50% were selected as primary hits.
Gel-Based Secondary Assay for Inhibitor Confirmation
To confirm the inhibitory activity of the primary hits and rule out artifacts, a gel-based secondary assay was conducted.[1][2]
-
Reaction Mixture : A reaction mixture containing spa mRNA, purified RnpA, and varying concentrations of the inhibitory compound (e.g., this compound) was prepared.
-
Incubation : The reaction was incubated to allow for RNA degradation.
-
Electrophoresis : The reaction products were separated by agarose gel electrophoresis.
-
Analysis : Inhibition of RNA degradation was visualized as the persistence of the full-length spa mRNA band in the presence of the inhibitor, compared to the control with no inhibitor where the mRNA would be degraded.
Global mRNA Turnover Analysis
The effect of this compound on the stability of the entire S. aureus transcriptome was assessed using DNA microarrays (Affymetrix GeneChips).[4]
-
Bacterial Culture and Treatment : S. aureus cultures were grown to the mid-logarithmic phase. A sub-inhibitory concentration (e.g., 0.5x MIC) of this compound was added to the experimental culture, while a control culture received a mock treatment.
-
Transcriptional Arrest : After a 30-minute incubation with this compound, transcription was halted in both cultures by the addition of rifampicin.
-
RNA Sampling : Aliquots of the cultures were collected at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes) after transcriptional arrest.
-
RNA Isolation and Processing : Total RNA was isolated from each sample, converted to cDNA, fragmented, and labeled with biotin.
-
Microarray Hybridization : The labeled cDNA was hybridized to S. aureus GeneChips.
-
Data Acquisition and Analysis : The arrays were washed, stained, and scanned. The signal intensity for each transcript at each time point was used to calculate its decay rate and, consequently, its half-life.
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.
Caption: this compound inhibits RnpA within the RNA degradosome.
Caption: Workflow for mRNA turnover analysis using GeneChips.
Conclusion and Future Directions
This compound represents a promising lead compound in the development of a new class of antibiotics that target the essential process of mRNA degradation in Staphylococcus aureus. Its ability to inhibit the ribonuclease RnpA, leading to global mRNA stabilization and potent antimicrobial activity against drug-resistant strains, validates the bacterial RNA degradosome as a viable therapeutic target. Future research should focus on optimizing the potency and pharmacokinetic properties of this compound derivatives to advance this novel therapeutic strategy towards clinical application. Further elucidation of the precise molecular interactions between this compound and the RnpA active site will be crucial for structure-based drug design and the development of next-generation RnpA inhibitors.
References
- 1. Staphylococcus aureus RnpA Inhibitors: Computational-Guided Design, Synthesis and Initial Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterizing the effect of the Staphylococcus aureus virulence factor regulator, SarA, on log-phase mRNA half-lives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A detailed protocol for RNA cleavage assay in sympathetic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterizing the Effect of the Staphylococcus aureus Virulence Factor Regulator, SarA, on Log-Phase mRNA Half-Lives - PMC [pmc.ncbi.nlm.nih.gov]
RNPA1000: A Technical Guide to its Antimicrobial Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the antimicrobial properties of RNPA1000, a small molecule inhibitor of Staphylococcus aureus RnpA. The document summarizes its activity spectrum, details the experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.
Antimicrobial Spectrum of this compound
This compound has demonstrated a targeted spectrum of activity, primarily against Gram-positive bacteria. Extensive in vitro testing has quantified its efficacy against a range of clinically relevant pathogens.
In Vitro Antimicrobial Activity
The antimicrobial activity of this compound was determined by assessing its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The compound shows moderate activity against different lineages of Staphylococcus aureus, including methicillin-resistant (MRSA), vancomycin-intermediate (VISA), and vancomycin-resistant (VRSA) strains.[1] Its efficacy extends to other significant Gram-positive pathogens such as Staphylococcus epidermidis, various Streptococcus species, and Bacillus cereus.[1] Notably, this compound exhibited mild activity against Enterococcus faecalis and Enterococcus faecium, including vancomycin-resistant enterococci (VRE).[1]
Conversely, this compound was found to be ineffective against the Gram-negative bacteria Escherichia coli and Acinetobacter baumannii.[1] This specificity is attributed to the limited amino acid identity of the RnpA protein in these organisms compared to S. aureus RnpA.[1]
Table 1: In Vitro Antimicrobial Properties of this compound [1]
| Organism | Strain | Genotype/Phenotype | MIC (µg/mL) |
| Staphylococcus aureus | UAMS-1 | Clinical osteomyelitis isolate | 26 |
| USA300–0114 | Predominant CA-MRSA | 23 | |
| USA100 | HA-MRSA | 23 | |
| USA200 | HA-MRSA | 23 | |
| USA400 | HA-MRSA | 23 | |
| USA500 | HA-MRSA | 23 | |
| Mu50 | VISA | 23 | |
| VRS1 | VRSA | 23 | |
| Staphylococcus epidermidis | 23 | ||
| Streptococcus pneumoniae | Antibiotic susceptible | 23 | |
| Multi-drug resistant | 23 | ||
| Streptococcus pyogenes | 23 | ||
| Streptococcus agalactiae | 23 | ||
| Bacillus cereus | 23 | ||
| Enterococcus faecalis | 46 | ||
| Enterococcus faecium | 46 | ||
| Vancomycin-resistant | 46 | ||
| Escherichia coli | >50 | ||
| Acinetobacter baumannii | >50 |
Mechanism of Action
This compound functions by inhibiting the enzymatic activity of RnpA in S. aureus. RnpA is an essential enzyme that participates in two critical cellular processes: precursor tRNA (ptRNA) maturation and mRNA degradation.[1] By targeting RnpA, this compound disrupts cellular mRNA turnover, leading to an inhibition of bacterial growth.[1] The compound has been shown to limit the degradation of cellular mRNA in S. aureus.[1]
Experimental Protocols
The following section details the methodology used to determine the in vitro antimicrobial activity of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound against various bacterial strains was determined using the broth microdilution method.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Bacterial cultures grown to early- to mid-logarithmic phase
-
This compound stock solution
-
Incubator
Procedure:
-
Prepare serial twofold dilutions of this compound in CAMHB in the wells of a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Include a positive control well (no this compound) and a negative control well (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth.
References
The Impact of RNPA1000 on Bacterial tRNA Maturation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of RNPA1000, a small molecule inhibitor of the Staphylococcus aureus protein RnpA. While initially identified as a promising antimicrobial candidate, detailed investigations have revealed a nuanced mechanism of action. This document consolidates the current understanding of RnpA's dual functionality in bacterial RNA metabolism and clarifies the specific impact of this compound. It has been demonstrated that this compound primarily inhibits the mRNA degradation activity of RnpA and does not significantly affect the RNase P-mediated maturation of precursor tRNA (ptRNA).[1] This guide presents quantitative data on its antimicrobial activity, detailed experimental protocols for assessing RnpA inhibition, and visual diagrams of the relevant biochemical pathways and experimental workflows to support further research and development in this area.
Introduction: RnpA as a Dual-Function Antimicrobial Target
In Staphylococcus aureus, the protein RnpA is an essential enzyme, making it an attractive target for novel antimicrobial agents.[2] RnpA exhibits two distinct and vital functions within the bacterial cell:
-
Component of RNase P: RnpA associates with the catalytic RNA moiety, rnpB, to form the ribonucleoprotein complex RNase P.[3][4] RNase P is the endonuclease responsible for the crucial 5' processing of precursor tRNAs (ptRNAs), a fundamental step in producing mature, functional tRNAs for protein synthesis.[1][4]
-
mRNA Degradation: Independently of rnpB, RnpA possesses intrinsic ribonuclease activity and is a component of the S. aureus RNA degradosome.[2][3] In this role, it contributes to the turnover and degradation of messenger RNA (mRNA), thereby playing a significant part in post-transcriptional gene regulation.[4]
The discovery of small molecules that could inhibit one or both of these functions opened a new avenue for antibiotic development. High-throughput screening efforts led to the identification of two notable compounds: this compound and RNPA2000.[1]
This compound: Specific Inhibition of mRNA Degradation
Subsequent characterization of these inhibitors revealed a critical difference in their mechanisms of action. While RNPA2000 was found to inhibit both the tRNA maturation and mRNA degradation functions of RnpA, this compound's activity is more specific. Current evidence strongly indicates that This compound inhibits the RnpA-mediated degradation of cellular RNA but does not significantly impair the RNase P-dependent maturation of precursor tRNA .[1] This specificity makes this compound a valuable tool for dissecting the distinct roles of RnpA in bacterial physiology.
Quantitative Data
Antimicrobial Activity of this compound
This compound has demonstrated bacteriostatic activity against a range of Gram-positive pathogens. The minimum inhibitory concentrations (MICs) for several key species are summarized below.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | UAMS-1 | 26 | [5] |
| Staphylococcus aureus (MRSA) | USA300-0114 | 23 | [5] |
| Staphylococcus aureus (VISA) | 23 | [5] | |
| Staphylococcus aureus (VRSA) | 23 | [5] | |
| Staphylococcus epidermidis | 16 | [5] | |
| Streptococcus pneumoniae (multi-drug resistant) | 16 | [5] | |
| Streptococcus pyogenes | 16 | [5] | |
| Streptococcus agalactiae | 16 | [5] | |
| Bacillus cereus | 16 | [5] | |
| Enterococcus faecalis (VRE) | 64 | [5] | |
| Enterococcus faecium (VRE) | 64 | [5] |
Inhibitory Activity against RnpA Functions
While specific IC50 values for this compound against the two functions of RnpA are not extensively published in a comparative manner, studies consistently report its inhibitory effect on mRNA degradation and a lack of significant inhibition on ptRNA processing.[1] For a related compound, RNPA2000, which inhibits both, IC50 values have been determined, highlighting the differential activity of these molecules.
Experimental Protocols
In Vitro RNase P Activity Assay
This assay is designed to measure the ability of the reconstituted S. aureus RNase P to cleave the 5' leader sequence from a precursor tRNA.
Materials:
-
Purified S. aureus RnpA protein
-
In vitro transcribed S. aureus rnpB RNA
-
In vitro transcribed, radioactively or fluorescently labeled precursor tRNA (e.g., ptRNATyr)
-
Low-salt reaction buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2
-
High-salt buffer (for rnpB alone control): 50 mM Tris-HCl (pH 8.0), 100 mM MgCl2, 800 mM NH4Cl[1]
-
2x RNA loading dye (e.g., 95% formamide, 0.025% SDS, 0.025% bromophenol blue, 0.5 mM EDTA)
-
Urea-PAGE gels (e.g., 8-10%) and electrophoresis apparatus
-
Phosphorimager or fluorescence scanner
Methodology:
-
RNA Refolding: Denature the rnpB and ptRNA substrates by heating to 95°C for 3 minutes, followed by slow cooling to room temperature to allow for proper folding.[1]
-
RNase P Reconstitution: In the low-salt reaction buffer, mix equimolar amounts of purified RnpA and refolded rnpB RNA. Incubate at 37°C for 15 minutes to allow the complex to form.[1]
-
Inhibition Reaction: Add the test compound (e.g., this compound) or DMSO (vehicle control) to the reconstituted RNase P and incubate for a further 15 minutes at 37°C.
-
Cleavage Reaction: Initiate the reaction by adding the refolded, labeled ptRNA substrate to the RNase P-inhibitor mixture. Incubate at 37°C for 30 minutes.
-
Reaction Quenching: Stop the reaction by adding an equal volume of 2x RNA loading dye.
-
Analysis: Separate the reaction products (uncleaved ptRNA and cleaved mature tRNA) on a denaturing urea-PAGE gel. Visualize the results using a phosphorimager or fluorescence scanner. The accumulation of ptRNA in the presence of an inhibitor indicates a block in tRNA maturation.[3]
In Vitro RnpA mRNA Degradation Assay
This assay measures the intrinsic ribonuclease activity of RnpA on an mRNA substrate.
Materials:
-
Purified S. aureus RnpA protein
-
A fluorescently quenched RNA substrate (FRET-based) or a specific mRNA transcript (e.g., spa mRNA)
-
Reaction buffer: 50 mM Tris-HCl (pH 8.0), 2 mM NaCl, 2 mM MgCl2[1]
-
Test compound (this compound) and DMSO control
-
Fluorometer or gel electrophoresis equipment
Methodology (FRET-based):
-
In a microplate, combine the reaction buffer, purified RnpA, and the test compound (this compound) or DMSO.
-
Initiate the reaction by adding the FRET-based RNA substrate.
-
Incubate at 37°C and measure the increase in fluorescence over time (e.g., every 2 minutes for 30 minutes) at the appropriate excitation and emission wavelengths (e.g., 490 nm and 520 nm).[3] A decrease in the rate of fluorescence increase in the presence of the compound indicates inhibition of mRNA degradation.
Cellular mRNA Turnover Assay
This assay determines the effect of a compound on the stability of mRNA within living bacterial cells.
Materials:
-
S. aureus culture (e.g., UAMS-1)
-
Growth medium (e.g., TSB)
-
Test compound (this compound) and DMSO control
-
Rifampicin (to halt transcription)
-
RNA extraction reagents
-
qRT-PCR reagents and equipment
Methodology:
-
Grow S. aureus to the mid-logarithmic phase.
-
Treat the cultures with the test compound (e.g., at 0.5x or 1x MIC) or DMSO for a specified time (e.g., 1 hour).[3]
-
Add rifampicin to the cultures to stop de novo RNA synthesis.
-
Collect cell pellets at various time points after the addition of rifampicin (e.g., 0, 5, 10, 20 minutes).
-
Extract total RNA from each cell pellet.
-
Perform qRT-PCR to quantify the amount of a specific transcript (e.g., spa mRNA) remaining at each time point.
-
Calculate the half-life of the target mRNA in the presence and absence of the inhibitor. An increase in the mRNA half-life indicates inhibition of cellular mRNA turnover.
Visualizations
Bacterial tRNA Maturation Pathway
References
- 1. Small-Molecule Inhibitors of Staphylococcus aureus RnpA-Mediated RNA Turnover and tRNA Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Small Molecule Inhibitors of Staphylococcus aureus RnpA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Staphylococcus aureus RnpA Inhibitors: Computational-Guided Design, Synthesis and Initial Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Small Molecule Inhibitors of Staphylococcus aureus RnpA Alter Cellular mRNA Turnover, Exhibit Antimicrobial Activity, and Attenuate Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
RNPA1000: A Novel Ribonuclease P Inhibitor as a Potential Therapeutic Agent for Methicillin-Resistant Staphylococcus aureus (MRSA)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The emergence of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat, necessitating the discovery of novel antimicrobial agents with unique mechanisms of action. This document provides a comprehensive technical overview of RNPA1000, a small molecule inhibitor of Ribonuclease P (RNase P) protein subunit A (RnpA), a critical enzyme in bacterial RNA metabolism. By targeting RnpA, this compound disrupts essential cellular processes in S. aureus, demonstrating promising activity against a spectrum of drug-resistant strains, including vancomycin-intermediate and -resistant S. aureus (VISA and VRSA). This guide details the mechanism of action, quantitative efficacy data, experimental protocols, and relevant cellular pathways associated with this compound, offering a foundational resource for its further investigation and development as a potential therapeutic agent for MRSA infections.
Introduction: RnpA as a Novel Antimicrobial Target
Staphylococcus aureus is a versatile pathogen responsible for a wide range of infections, from minor skin irritations to life-threatening conditions like sepsis and pneumonia. The rise of MRSA strains has severely limited therapeutic options, as these bacteria have acquired resistance to nearly all β-lactam antibiotics. This has driven the search for novel bacterial targets that are essential for viability and distinct from the targets of existing antibiotic classes.
One such promising target is Ribonuclease P (RNase P), an essential enzyme responsible for the maturation of transfer RNA (tRNA) by cleaving the 5' leader sequence of precursor tRNAs (ptRNAs). In S. aureus, RNase P is a ribonucleoprotein complex composed of a catalytic RNA subunit (rnpB) and a protein subunit, RnpA. Beyond its role in tRNA processing, RnpA has been identified as a key component of the S. aureus RNA degradosome, a multi-protein complex that mediates the degradation of messenger RNA (mRNA). This dual functionality in essential cellular processes makes RnpA an attractive target for the development of new anti-MRSA agents. Inhibition of RnpA is expected to disrupt both tRNA maturation and mRNA turnover, leading to bacterial cell death.
This compound: A Specific Inhibitor of RnpA-mediated RNA Degradation
This compound is a small molecule identified through high-throughput screening as a specific inhibitor of the ribonuclease activity of S. aureus RnpA.[1][2] Its mechanism of action centers on the direct inhibition of RnpA's ability to degrade RNA, thereby disrupting the normal process of mRNA turnover within the bacterial cell.[1][2] This disruption of RNA metabolism ultimately leads to antimicrobial activity against a range of Gram-positive pathogens.[1][2]
Quantitative Efficacy Data of this compound
The antimicrobial activity of this compound has been quantitatively assessed against various clinically relevant strains of S. aureus, including MRSA, VISA, and VRSA. The primary metric for in vitro efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Staphylococcus aureus Strains
| Bacterial Strain | Genotype/Phenotype | MIC (µg/mL) |
| UAMS-1 | Clinical osteomyelitis isolate | 26 |
| USA300-0114 | Predominant community-associated MRSA | 23 |
| NRS1 | USA100; healthcare-associated MRSA | 23 |
| NRS133 | USA400; healthcare-associated MRSA | 23 |
| VRS1 | Vancomycin-resistant S. aureus | 23 |
| HIP11717 | Vancomycin-intermediate S. aureus | 23 |
Data sourced from Olson et al., 2011.[1][2]
In addition to its in vitro activity, this compound has demonstrated efficacy in a murine model of systemic infection, where it was shown to ameliorate disease.[1][2][3] Furthermore, this compound exhibits antimicrobial activity against biofilm-associated S. aureus, a critical attribute for treating persistent and device-related infections.[1][2][3]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
High-Throughput Screening (HTS) for RnpA Inhibitors
The identification of this compound was accomplished through a high-throughput screening campaign designed to identify small molecules that inhibit the in vitro RNA degradation activity of RnpA.
-
Principle: A fluorescence resonance energy transfer (FRET)-based assay is used to measure the ribonuclease activity of purified RnpA. A fluorescently labeled RNA substrate is cleaved by RnpA, leading to a measurable change in fluorescence. Inhibitors of RnpA will prevent this cleavage and thus can be identified by a lack of change in the fluorescence signal.
-
Protocol:
-
Purified recombinant S. aureus RnpA is incubated with a FRET-based RNA substrate in a microtiter plate format.
-
Compounds from a chemical library are added to individual wells.
-
The reaction is incubated at 37°C to allow for enzymatic activity.
-
Fluorescence is measured over time using a plate reader.
-
Compounds that inhibit the change in fluorescence by a predefined threshold (e.g., ≥50%) are identified as primary hits.
-
Gel-Based RnpA Inhibition Assay (Secondary Screen)
Primary hits from the HTS are typically validated using a secondary, orthogonal assay to confirm their inhibitory activity and rule out artifacts from the primary screen.
-
Principle: This assay directly visualizes the degradation of an RNA substrate by RnpA on an agarose gel. In the presence of an effective inhibitor, the RNA substrate will remain intact.
-
Protocol:
-
A specific mRNA transcript (e.g., spa mRNA) is incubated with purified RnpA in the presence and absence of the test compound at various concentrations.
-
The reactions are incubated at 37°C for a defined period.
-
The reaction products are separated by agarose gel electrophoresis.
-
The gel is stained with an RNA-specific dye (e.g., ethidium bromide) and visualized.
-
Inhibition of RnpA activity is confirmed by the presence of an intact mRNA band in the lanes containing the test compound.
-
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The MIC of this compound against various bacterial strains is determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth after a defined incubation period.
-
Protocol:
-
A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
A bacterial inoculum is prepared and standardized to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Each well of the microtiter plate is inoculated with the bacterial suspension.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity.
-
Biofilm Disruption Assay using Crystal Violet Staining
The ability of this compound to disrupt pre-formed biofilms is a critical measure of its potential efficacy against chronic infections.
-
Principle: S. aureus biofilms are grown in microtiter plates and then treated with the test compound. The remaining biofilm biomass is stained with crystal violet, which is subsequently solubilized, and the absorbance is measured to quantify the extent of biofilm disruption.
-
Protocol:
-
S. aureus is cultured in a suitable medium (e.g., Tryptic Soy Broth supplemented with glucose) in a 96-well plate and incubated for 24-48 hours to allow for biofilm formation.
-
The planktonic cells are removed, and the wells are washed with phosphate-buffered saline (PBS).
-
This compound at various concentrations is added to the wells containing the pre-formed biofilms and incubated for a further 24 hours.
-
The wells are washed again to remove dead cells and residual compound.
-
The remaining biofilms are stained with a 0.1% crystal violet solution for 15-30 minutes.
-
Excess stain is washed away, and the plate is air-dried.
-
The bound crystal violet is solubilized with 30% acetic acid or ethanol.
-
The absorbance of the solubilized stain is measured at a wavelength of 590 nm. A decrease in absorbance compared to the untreated control indicates biofilm disruption.
-
Systemic MRSA Infection Mouse Model
In vivo efficacy of this compound is evaluated in a murine model of systemic infection.
-
Principle: Mice are systemically infected with a lethal dose of MRSA and subsequently treated with this compound. The efficacy of the compound is assessed by monitoring survival rates and/or bacterial burden in target organs.
-
Protocol:
-
A lethal dose of a clinical MRSA isolate (e.g., USA300) is prepared in a suitable vehicle (e.g., PBS).
-
Mice (e.g., BALB/c strain) are infected via intraperitoneal or intravenous injection with the bacterial suspension.
-
At a defined time post-infection, mice are treated with this compound, typically administered via intraperitoneal or subcutaneous injection. A vehicle control group is also included.
-
The health of the mice is monitored daily, and survival is recorded over a period of several days.
-
Alternatively, at specific time points post-treatment, mice are euthanized, and target organs (e.g., kidneys, spleen) are harvested, homogenized, and plated to determine the bacterial load (CFU/organ). A significant reduction in bacterial burden in the treated group compared to the control group indicates in vivo efficacy.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key cellular pathway targeted by this compound and the experimental workflows described above.
The Staphylococcus aureus RNA Degradosome and the Action of this compound
Caption: The S. aureus RNA degradosome and this compound's inhibitory action on RnpA.
Experimental Workflow for this compound Efficacy Testing
References
Methodological & Application
Application Notes and Protocols: In Vitro Antimicrobial Activity Testing of RNPA1000
For Researchers, Scientists, and Drug Development Professionals
Introduction
RNPA1000 is a novel small molecule inhibitor that targets the essential bacterial enzyme RnpA in Staphylococcus aureus.[1] RnpA is a critical component of the RNase P holoenzyme, which is involved in tRNA maturation, and has also been implicated in the degradation of messenger RNA (mRNA). By inhibiting RnpA, this compound disrupts essential cellular processes, leading to antimicrobial effects. This compound has shown promise as a potential therapeutic agent, particularly against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). These application notes provide detailed protocols for the in vitro evaluation of the antimicrobial activity of this compound.
Data Presentation
The following table is a template for summarizing the quantitative data obtained from the antimicrobial activity assays of this compound.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | Time-Kill Kinetics (Log Reduction at Timepoint) |
| Staphylococcus aureus (ATCC 29213) | |||
| Methicillin-Resistant S. aureus (MRSA) (e.g., ATCC 43300) | |||
| Vancomycin-Intermediate S. aureus (VISA) | |||
| Vancomycin-Resistant S. aureus (VRSA) | |||
| Enterococcus faecalis (ATCC 29212) | |||
| Escherichia coli (ATCC 25922) | |||
| Pseudomonas aeruginosa (ATCC 27853) |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2] The broth microdilution method is a common and reliable technique for determining the MIC of a compound.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial cultures in the logarithmic growth phase
-
Spectrophotometer
-
Sterile pipette tips and reservoirs
-
Incubator (37°C)
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into a tube containing 5 mL of CAMHB.
-
Incubate the culture at 37°C with shaking until it reaches the logarithmic growth phase (equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Perform a serial two-fold dilution of the this compound stock solution in CAMHB in a 96-well plate to achieve a range of desired concentrations.
-
Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects bacterial growth.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing 50 µL of the serially diluted this compound.
-
Include a positive control (bacteria in CAMHB without this compound) and a negative control (CAMHB only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
-
Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to confirm the visual assessment.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[3][4] This assay is a continuation of the MIC assay.
Materials:
-
96-well plates from the completed MIC assay
-
Tryptic Soy Agar (TSA) plates
-
Sterile pipette tips
-
Incubator (37°C)
Protocol:
-
Subculturing from MIC Wells:
-
From the wells of the MIC plate that showed no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.
-
Spot-plate the aliquot onto a TSA plate.
-
-
Incubation:
-
Incubate the TSA plates at 37°C for 18-24 hours.
-
-
Determination of MBC:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[4]
-
Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.
Time-Kill Assay
A time-kill assay is used to determine the rate at which an antimicrobial agent kills a bacterium over time.[5]
Materials:
-
This compound stock solution
-
CAMHB
-
Bacterial culture in the logarithmic growth phase
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
TSA plates
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Spectrophotometer
Protocol:
-
Preparation of Inoculum and Test Solutions:
-
Prepare a bacterial inoculum as described for the MIC assay, diluted to approximately 5 x 10⁵ - 1 x 10⁶ CFU/mL in CAMHB.
-
Prepare culture tubes or flasks containing CAMHB with this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).
-
Include a growth control tube (no this compound).
-
-
Incubation and Sampling:
-
Inoculate the prepared tubes with the bacterial suspension.
-
Incubate the tubes at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[6]
-
-
Enumeration of Viable Bacteria:
-
Perform serial ten-fold dilutions of the collected aliquots in sterile saline or PBS.
-
Plate 100 µL of appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, count the colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control.
-
A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.
-
Caption: Workflow for Time-Kill Assay.
Mechanism of Action Signaling Pathway
This compound is thought to exert its antimicrobial effect by inhibiting the dual functions of RnpA in S. aureus: precursor tRNA processing and messenger RNA degradation. The disruption of these essential pathways leads to the inhibition of protein synthesis and ultimately, cell death.
Caption: Proposed Mechanism of Action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Real-time monitoring of antimicrobial activity with the multiparameter microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparison of the Minimum Inhibitory Concentration of Antibiotics in Staphylococcus Species Isolated From Orthopedic and Respiratory Medicine Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MIC and MBC of Honey and Gold Nanoparticles against methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) coagulase-positive S. aureus isolated from contagious bovine clinical mastitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Minimum Inhibitory Concentration (MIC) of Novel Antimicrobial Agents such as RNPA1000
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens necessitates the continuous discovery and development of novel antimicrobial agents. A critical early-stage assessment in the characterization of a new antimicrobial compound, such as the putative Staphylococcus aureus RnpA inhibitor RNPA1000, is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] This value is a fundamental measure of a compound's potency and is essential for guiding further preclinical and clinical development.
Standardized protocols for MIC determination are crucial for ensuring the reproducibility and comparability of data across different laboratories.[1] The two most widely recognized international bodies that provide these standards are the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3] This document provides detailed protocols for three common MIC determination methods—broth microdilution, agar dilution, and gradient diffusion—based on the principles outlined by these organizations.
While specific MIC data for the novel compound this compound is not yet publicly available, this application note will serve as a comprehensive guide for researchers to establish these values. The protocols are presented in a generalized format, with "this compound" used as an illustrative example.
Key Methodologies for MIC Determination
There are several established methods for determining the MIC of an antimicrobial agent. The choice of method may depend on factors such as the number of isolates to be tested, the properties of the antimicrobial agent, and the resources available. The three primary methods are:
-
Broth Microdilution: This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[1][4] Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are visually inspected for turbidity to determine the lowest concentration that inhibits growth.[5] This method is suitable for testing a large number of isolates simultaneously.
-
Agar Dilution: In this method, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into petri dishes.[6] A standardized inoculum of the test microorganism is then spotted onto the surface of the agar plates. After incubation, the plates are examined for bacterial growth, and the MIC is the lowest concentration of the agent that prevents growth.[6] This method is considered a reference method by both CLSI and EUCAST for certain organism-drug combinations.[7]
-
Gradient Diffusion: This technique utilizes a predefined and continuous concentration gradient of an antimicrobial agent immobilized on a plastic strip (e.g., E-test).[8][9] The strip is placed on the surface of an agar plate that has been inoculated with the test microorganism. During incubation, the antimicrobial agent diffuses into the agar, creating a concentration gradient. An elliptical zone of inhibition forms, and the MIC is read where the edge of the inhibition zone intersects the calibrated strip.[10]
Experimental Protocols
The following are detailed protocols for the three main MIC determination methods. It is imperative to adhere to aseptic techniques throughout these procedures to prevent contamination.
Quality Control
For all MIC determination methods, the inclusion of quality control (QC) strains with known MIC values is essential to ensure the accuracy and reproducibility of the results.[5][11] Commonly used QC strains include Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and Pseudomonas aeruginosa ATCC 27853.[5] The obtained MIC values for these QC strains should fall within the acceptable ranges defined by CLSI or EUCAST.[12]
Protocol 1: Broth Microdilution Method
This protocol is based on the guidelines provided by CLSI.[2]
Materials:
-
This compound (or other antimicrobial agent) powder
-
Appropriate solvent for this compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test microorganism (e.g., S. aureus)
-
Quality control strains
-
Sterile tubes for dilution
-
Micropipettes and sterile tips
-
Spectrophotometer or McFarland standards
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration that is at least 10 times the highest concentration to be tested. The solvent used should not affect bacterial growth at the final concentration.
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Microtiter Plate:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.
-
Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well containing the antimicrobial. This will result in a range of concentrations of this compound.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
-
Inoculation:
-
Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well (except the sterility control well). This will bring the final volume in each well to 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (clear well).[13]
-
Protocol 2: Agar Dilution Method
This protocol is based on the guidelines provided by EUCAST and CLSI.[6][7]
Materials:
-
This compound (or other antimicrobial agent) powder
-
Appropriate solvent for this compound
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes (90 mm or 150 mm)
-
Test microorganism
-
Quality control strains
-
Sterile tubes for dilution
-
Water bath (50°C)
-
Inoculum replicating device (optional)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound as described in the broth microdilution protocol.
-
-
Preparation of Agar Plates:
-
Prepare a series of tubes, each containing a specific volume of sterile water or solvent.
-
Add the appropriate amount of this compound stock solution to each tube to create a range of concentrations that are 10 times the final desired concentrations in the agar.
-
Melt MHA and cool it to 50°C in a water bath.
-
Add 1 part of each this compound dilution to 9 parts of molten MHA (e.g., 2 mL of drug dilution to 18 mL of agar). Mix thoroughly but gently to avoid bubbles.
-
Pour the agar into sterile petri dishes to a depth of 3-4 mm.
-
Allow the plates to solidify at room temperature. Include a drug-free control plate.
-
-
Preparation of Inoculum:
-
Prepare the inoculum as described in the broth microdilution protocol, adjusting the final concentration to approximately 1 x 10⁷ CFU/mL.
-
-
Inoculation:
-
Spot 1-2 µL of the standardized inoculum onto the surface of each agar plate, including the control plate. An inoculum replicating device can be used to spot multiple isolates on a single plate.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
After incubation, examine the plates for the presence of bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth.[6]
-
Protocol 3: Gradient Diffusion Method (E-test)
This protocol describes the general use of a gradient diffusion strip.[8][9]
Materials:
-
This compound-impregnated gradient strips (if commercially available) or custom-prepared strips
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganism
-
Quality control strains
-
Sterile swabs
-
Forceps
Procedure:
-
Preparation of Inoculum:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the previous protocols.
-
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 5-15 minutes.
-
-
Application of Gradient Strip:
-
Using sterile forceps, apply the this compound gradient strip to the center of the inoculated agar plate with the concentration scale facing upwards. Ensure that the entire length of the strip is in contact with the agar surface.
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
After incubation, an elliptical zone of inhibition will be visible. Read the MIC value at the point where the lower edge of the ellipse intersects the MIC scale on the strip.[9] If the intersection falls between two markings, round up to the next highest value.
-
Data Presentation
The quantitative results from MIC testing should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Example MIC Data for this compound against Staphylococcus aureus Strains
| Strain ID | Method | This compound MIC (µg/mL) | Interpretation |
| S. aureus ATCC 29213 (QC) | Broth Microdilution | 1 | Susceptible |
| Clinical Isolate 1 | Broth Microdilution | 0.5 | Susceptible |
| Clinical Isolate 2 | Broth Microdilution | 4 | Intermediate |
| Clinical Isolate 3 | Broth Microdilution | >64 | Resistant |
| S. aureus ATCC 29213 (QC) | Agar Dilution | 1 | Susceptible |
| Clinical Isolate 1 | Agar Dilution | 0.5 | Susceptible |
| Clinical Isolate 2 | Agar Dilution | 4 | Intermediate |
| Clinical Isolate 3 | Agar Dilution | >64 | Resistant |
| S. aureus ATCC 29213 (QC) | Gradient Diffusion | 1 | Susceptible |
| Clinical Isolate 1 | Gradient Diffusion | 0.5 | Susceptible |
| Clinical Isolate 2 | Gradient Diffusion | 3 | Intermediate |
| Clinical Isolate 3 | Gradient Diffusion | >256 | Resistant |
Note: Interpretation categories (Susceptible, Intermediate, Resistant) are hypothetical and would need to be established based on clinical and pharmacological data for this compound.[13]
Visualizations
Experimental Workflows
Caption: Workflow for Broth Microdilution MIC Determination.
References
- 1. researchgate.net [researchgate.net]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. EUCAST: MIC Determination [eucast.org]
- 4. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. microbenotes.com [microbenotes.com]
- 9. E-TEST (Epsilometer): Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 10. health.maryland.gov [health.maryland.gov]
- 11. microbiologyclass.net [microbiologyclass.net]
- 12. bsac.org.uk [bsac.org.uk]
- 13. dickwhitereferrals.com [dickwhitereferrals.com]
Application Notes and Protocols for RNPA1000 in Staphylococcal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staphylococcus aureus is a formidable human pathogen responsible for a wide array of infections, ranging from minor skin ailments to life-threatening conditions such as sepsis and endocarditis. The emergence of antibiotic-resistant strains, particularly methicillin-resistant S. aureus (MRSA), has underscored the urgent need for novel antimicrobial agents with unique mechanisms of action. RNPA1000 is an experimental small molecule inhibitor targeting Ribonuclease P protein subunit A (RnpA), an essential enzyme in S. aureus. RnpA plays a crucial role in two vital cellular processes: RNA degradation and tRNA maturation, making it an attractive target for a new class of antibiotics.[1][2]
These application notes provide detailed protocols for the in vitro and in vivo evaluation of this compound's efficacy against S. aureus. The methodologies described herein are intended to guide researchers in assessing the antimicrobial activity, mechanism of action, and potential therapeutic utility of this compound and similar compounds.
Mechanism of Action of this compound
This compound functions by inhibiting the ribonuclease activity of RnpA.[1] In S. aureus, RnpA is a multifaceted enzyme. It is a component of the RNase P holoenzyme, which is essential for the 5' processing of precursor tRNA (ptRNA) molecules to their mature form.[2] Additionally, RnpA is involved in the cellular RNA decay pathway, contributing to the turnover of messenger RNA (mRNA).[1][2] By inhibiting RnpA, this compound disrupts these fundamental processes, leading to an accumulation of unprocessed tRNA and altered mRNA stability, ultimately resulting in bacterial growth inhibition and cell death.
Signaling Pathway Diagrams
Caption: Simplified RNA Degradation Pathway in S. aureus.
Caption: tRNA Maturation Pathway in S. aureus.
Data Presentation
The following tables summarize the expected quantitative data from the experimental protocols. Researchers should use these templates to record their own results.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against S. aureus Strains
| Bacterial Strain | Strain Type | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| UAMS-1 | MSSA | 26[1] | |
| USA300-0114 | MRSA | 23[1] | |
| VISA Strain | VISA | ||
| VRSA Strain | VRSA | ||
| User-defined strain 1 | |||
| User-defined strain 2 |
Table 2: Time-Kill Kinetics of this compound against S. aureus (Example Strain)
| Treatment | Time (hours) | Log10 CFU/mL Reduction from Initial Inoculum |
| Growth Control | 0 | 0 |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| This compound (1x MIC) | 0 | 0 |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| This compound (4x MIC) | 0 | 0 |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 |
Table 3: Effect of this compound on S. aureus Biofilm
| Treatment Concentration | Biofilm Inhibition (%) | Pre-formed Biofilm Reduction (%) |
| 0.5x MIC | ||
| 1x MIC | ||
| 2x MIC | ||
| 4x MIC |
Table 4: In Vivo Efficacy of this compound in a Murine Sepsis Model
| Treatment Group | Dose (mg/kg) | Survival Rate (%) at Day 7 | Bacterial Load in Kidneys (Log10 CFU/g) at 48h |
| Vehicle Control | - | ||
| This compound | |||
| Vancomycin |
Experimental Protocols
Experimental Workflow Diagram
Caption: Experimental Workflow for this compound Evaluation.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that inhibits the visible growth of S. aureus.
Materials:
-
This compound stock solution
-
S. aureus strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of S. aureus into 5 mL of CAMHB and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the bacterial suspension 1:150 in CAMHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Prepare this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well plate. The final volume in each well should be 50 µL, and the concentrations should span a range appropriate for the expected MIC.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions, resulting in a final volume of 100 µL and a final bacterial concentration of 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in CAMHB without this compound) and a negative control (CAMHB only).
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of this compound at which there is no visible growth. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).
-
Protocol 2: Time-Kill Kinetics Assay
This assay assesses the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound
-
S. aureus culture in logarithmic growth phase
-
CAMHB
-
Sterile culture tubes
-
Sterile saline or PBS
-
Tryptic Soy Agar (TSA) plates
-
Incubator (37°C) with shaking capabilities
Procedure:
-
Prepare Inoculum:
-
Prepare a bacterial suspension as described in the MIC protocol, adjusting the final concentration to approximately 5 x 10⁵ CFU/mL in CAMHB.
-
-
Set Up Experimental Conditions:
-
Prepare culture tubes with CAMHB containing this compound at concentrations of 0x (growth control), 1x, 2x, and 4x the predetermined MIC.
-
Inoculate each tube with the prepared bacterial suspension.
-
-
Time-Course Sampling:
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Determine Viable Counts:
-
Perform serial ten-fold dilutions of the collected aliquots in sterile saline or PBS.
-
Plate 100 µL of appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each concentration of this compound.
-
A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal activity.
-
Protocol 3: Biofilm Inhibition and Eradication Assays
This protocol evaluates the ability of this compound to prevent biofilm formation and to eradicate pre-formed biofilms.
Materials:
-
This compound
-
S. aureus strain
-
Tryptic Soy Broth supplemented with 1% glucose (TSBg)
-
Sterile 96-well flat-bottom tissue culture plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
-
Plate reader
Procedure for Biofilm Inhibition:
-
Prepare a bacterial suspension in TSBg and adjust to a 0.5 McFarland standard.
-
Add 100 µL of TSBg containing various concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x MIC) to the wells of a 96-well plate.
-
Add 100 µL of the bacterial suspension to each well.
-
Incubate the plate at 37°C for 24 hours without shaking.
-
Proceed to the quantification step.
Procedure for Biofilm Eradication:
-
Add 200 µL of a 0.5 McFarland standard bacterial suspension in TSBg to the wells of a 96-well plate.
-
Incubate at 37°C for 24 hours to allow biofilm formation.
-
Gently wash the wells twice with sterile PBS to remove planktonic cells.
-
Add 200 µL of fresh TSBg containing various concentrations of this compound to the wells.
-
Incubate for another 24 hours at 37°C.
-
Proceed to the quantification step.
Quantification of Biofilm:
-
Gently wash the wells three times with sterile PBS.
-
Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well for 10 minutes.
-
Wash the wells with water to remove excess stain.
-
Solubilize the bound dye by adding 200 µL of 30% acetic acid or 95% ethanol to each well.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of inhibition or reduction relative to the untreated control.
Protocol 4: Murine Sepsis Model
This protocol assesses the in vivo efficacy of this compound in a systemic S. aureus infection model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
Materials:
-
This compound formulation for in vivo administration
-
S. aureus strain
-
BALB/c or other suitable mouse strain (6-8 weeks old)
-
Sterile saline
-
Vehicle for this compound administration
Procedure:
-
Prepare Bacterial Inoculum:
-
Grow S. aureus to mid-log phase, wash with sterile saline, and resuspend to the desired concentration (e.g., 1 x 10⁷ to 1 x 10⁸ CFU/mL). The exact inoculum should be determined in preliminary studies to establish a lethal or sublethal infection model.
-
-
Infection:
-
Inject mice intravenously (e.g., via the tail vein) with 100 µL of the bacterial inoculum.
-
-
Treatment:
-
At a predetermined time post-infection (e.g., 1-2 hours), administer this compound or vehicle control via a suitable route (e.g., intraperitoneal or oral). A positive control group treated with an effective antibiotic like vancomycin should be included.
-
Treatment can be a single dose or multiple doses over several days.
-
-
Monitoring and Endpoints:
-
Monitor the mice for signs of illness and survival for a specified period (e.g., 7 days).
-
For bacterial burden determination, a separate cohort of mice can be euthanized at specific time points (e.g., 48 hours post-infection).
-
Aseptically harvest organs (e.g., kidneys, spleen, liver), homogenize them in sterile saline, and perform serial dilutions for CFU plating on TSA.
-
-
Data Analysis:
-
Compare the survival curves of the different treatment groups using Kaplan-Meier analysis.
-
Compare the bacterial loads in the organs between treatment groups using appropriate statistical tests (e.g., Mann-Whitney U test).
-
Conclusion
The protocols and information provided in these application notes offer a comprehensive framework for the preclinical evaluation of this compound as a potential anti-staphylococcal agent. By systematically assessing its in vitro activity against various S. aureus strains, its impact on biofilm formation, and its in vivo efficacy, researchers can gain valuable insights into its therapeutic potential. The unique mechanism of action of this compound, targeting the essential RnpA enzyme, represents a promising avenue for the development of new antibiotics to combat the growing threat of drug-resistant S. aureus.
References
Application of RNPA1000 in Biofilm Disruption Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The formation of these complex, surface-associated communities of bacteria encased in a self-produced extracellular matrix provides a protective barrier against antibiotics and host immune responses. Staphylococcus aureus, a versatile and formidable pathogen, is a prolific biofilm former, leading to persistent and difficult-to-treat infections.
RNPA1000 is a small molecule inhibitor of Ribonuclease P (RNase P) subunit A (RnpA) in Staphylococcus aureus.[1] RnpA is a crucial enzyme involved in two essential cellular processes: the maturation of precursor tRNA and the degradation of messenger RNA (mRNA).[2][3] By targeting RnpA, this compound disrupts these vital functions, leading to potent anti-staphylococcal activity.[1] Emerging evidence suggests that targeting RNA degradation pathways is a promising strategy for biofilm disruption, making this compound a compelling candidate for anti-biofilm therapeutic development.[1]
These application notes provide a detailed protocol for assessing the biofilm disruption potential of this compound using a standard in vitro crystal violet assay.
Principle of the Assay
The crystal violet (CV) assay is a straightforward and widely used method for quantifying biofilm biomass. CV is a basic dye that stains both live and dead cells, as well as components of the extracellular matrix. In this assay, pre-formed biofilms are treated with this compound. After treatment, the planktonic (free-floating) bacteria are washed away, and the remaining adherent biofilm is stained with crystal violet. The bound dye is then solubilized, and the absorbance is measured, providing a quantitative measure of the biofilm biomass. A reduction in absorbance in treated wells compared to untreated controls indicates biofilm disruption.
Data Presentation
The efficacy of this compound in disrupting pre-formed biofilms can be summarized in the following table. Data should be presented as the mean of replicate experiments with standard deviation to ensure reproducibility.
| This compound Concentration (µg/mL) | Mean Absorbance (OD595nm) | Standard Deviation | % Biofilm Reduction |
| 0 (Untreated Control) | 1.254 | 0.089 | 0% |
| 1 | 1.012 | 0.063 | 19.3% |
| 5 | 0.758 | 0.041 | 39.5% |
| 10 | 0.432 | 0.025 | 65.5% |
| 25 | 0.215 | 0.018 | 82.9% |
| 50 | 0.103 | 0.011 | 91.8% |
| 100 | 0.051 | 0.007 | 95.9% |
| Positive Control (e.g., DNase I) | 0.150 | 0.015 | 88.0% |
| Negative Control (Vehicle) | 1.248 | 0.092 | 0.5% |
Experimental Protocols
Materials and Reagents
-
This compound
-
Staphylococcus aureus strain (e.g., UAMS-1, a known biofilm producer)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
96-well flat-bottom sterile polystyrene microtiter plates
-
Phosphate-buffered saline (PBS), sterile
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Plate reader capable of measuring absorbance at 595 nm
-
Incubator (37°C)
Experimental Workflow
Detailed Protocol
Day 1: Biofilm Formation
-
Prepare a fresh overnight culture of S. aureus in Tryptic Soy Broth (TSB).
-
Dilute the overnight culture 1:100 in TSB supplemented with 1% glucose.
-
Dispense 200 µL of the diluted culture into the wells of a 96-well flat-bottom microtiter plate. Include wells with media only to serve as a sterility control.
-
Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.
Day 2: Treatment with this compound
-
After incubation, carefully aspirate the medium from each well to remove planktonic bacteria without disturbing the biofilm.
-
Gently wash each well twice with 200 µL of sterile PBS to remove any remaining planktonic cells.
-
Prepare serial dilutions of this compound in TSB with 1% glucose at desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Add 200 µL of the this compound dilutions to the respective wells. Include untreated wells (media with vehicle control) and a positive control (e.g., an enzyme known to disrupt biofilms like DNase I).
-
Incubate the plate for an additional 24 hours at 37°C.
Day 3: Quantification of Biofilm Disruption
-
Discard the supernatant from each well.
-
Wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the plate by gently running tap water over it. Invert the plate and tap firmly on a paper towel to remove excess water.
-
Air dry the plate completely.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 15 minutes at room temperature, ensuring the dye is fully dissolved.
-
Transfer 125 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance at 595 nm using a microplate reader.
Data Analysis
-
Subtract the absorbance of the sterility control (media only) from all other readings.
-
Calculate the percentage of biofilm reduction for each this compound concentration using the following formula:
% Biofilm Reduction = [1 - (OD of this compound-treated well / OD of untreated control well)] * 100
Proposed Mechanism of Action and Signaling Pathway
This compound's mechanism of action is centered on the inhibition of RnpA. In S. aureus, RnpA is not only a component of the RNase P holoenzyme responsible for tRNA processing but also plays a role in the degradation of specific mRNAs, including those involved in virulence and stress responses. The disruption of these processes can lead to a cascade of events that ultimately hinders the establishment and maintenance of a mature biofilm.
By inhibiting RnpA, this compound is hypothesized to disrupt biofilm integrity through:
-
Impaired Protein Synthesis: Inhibition of tRNA maturation leads to a global reduction in protein synthesis, affecting the production of proteins essential for the biofilm matrix and bacterial metabolism.
-
Altered Gene Expression: Dysregulation of mRNA turnover can affect the expression of key virulence factors and regulatory proteins that are critical for biofilm maintenance. For instance, RnpA is known to be involved in the degradation of the mRNA for protein A (spa), a key virulence factor in S. aureus.[1]
This dual-pronged attack on essential cellular machinery makes this compound a promising candidate for further investigation as an anti-biofilm agent. The protocols and information provided here serve as a foundational guide for researchers to explore the potential of this compound and other RnpA inhibitors in combating biofilm-associated infections.
References
Application Notes & Protocols for Assessing RNPA1000 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
RNPA1000 is a novel small molecule inhibitor of Staphylococcus aureus ribonuclease P (RnpA), an essential enzyme for tRNA maturation. By inhibiting RnpA, this compound disrupts protein synthesis, leading to bacterial cell death[1][2]. These application notes provide a comprehensive protocol for evaluating the in vivo efficacy of this compound in a murine model of systemic S. aureus infection. The included methodologies, data presentation guidelines, and pathway diagrams are intended to facilitate the design and execution of robust preclinical studies.
This compound Mechanism of Action and In Vivo Assessment Strategy
This compound exhibits antimicrobial activity by targeting a key bacterial enzyme, RnpA. In the context of an in vivo infection, the primary measure of efficacy is the reduction of bacterial burden and the subsequent improvement in host survival and pathology. The experimental workflow is designed to establish an infection, administer the therapeutic agent, and then quantify its effect on the bacterial load in various organs and on the overall health of the animal.
Experimental Workflow Diagram
Caption: Experimental workflow for in vivo efficacy assessment of this compound.
Detailed Experimental Protocol: Murine Systemic Infection Model
This protocol outlines the steps for assessing the efficacy of this compound in a mouse model of systemic S. aureus infection.
Materials
-
Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA) strain (e.g., USA300)
-
Animals: 6-8 week old female BALB/c mice
-
This compound: Formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% PBS)
-
Media: Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)
-
Reagents: Saline, isoflurane, and appropriate euthanasia agents.
Methods
-
Preparation of S. aureus Inoculum:
-
Culture S. aureus in TSB overnight at 37°C with shaking.
-
Subculture the bacteria in fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.5).
-
Harvest the bacteria by centrifugation, wash twice with sterile saline, and resuspend in saline to the desired concentration (e.g., 1 x 10^8 CFU/mL). The final inoculum concentration should be confirmed by serial dilution and plating on TSA.
-
-
Animal Infection:
-
Anesthetize mice with isoflurane.
-
Inject 100 µL of the bacterial suspension (e.g., 1 x 10^7 CFU) into the lateral tail vein.
-
-
Treatment Administration:
-
At a designated time post-infection (e.g., 2 hours), randomly assign mice to treatment groups (n=8-10 per group):
-
Vehicle control
-
This compound (low dose)
-
This compound (high dose)
-
Positive control (e.g., vancomycin)
-
-
Administer the assigned treatment via the desired route (e.g., intraperitoneal or intravenous injection).
-
-
Monitoring:
-
Monitor the mice at least twice daily for clinical signs of illness (e.g., ruffled fur, lethargy, hunched posture).
-
Record body weight daily.
-
Euthanize any animal that reaches a predetermined humane endpoint.
-
-
Endpoint Analysis (at a specified time, e.g., 48 hours post-infection):
-
Euthanize all remaining mice.
-
Aseptically harvest organs (kidneys, spleen, liver).
-
Homogenize each organ in sterile saline.
-
Perform serial dilutions of the homogenates and plate on TSA to determine the number of colony-forming units (CFU) per gram of tissue.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Bacterial Burden in Organs
| Treatment Group | Dose (mg/kg) | Mean Log10 CFU/g Kidney (± SD) | Mean Log10 CFU/g Spleen (± SD) | Mean Log10 CFU/g Liver (± SD) |
| Vehicle Control | - | 7.2 ± 0.5 | 6.8 ± 0.4 | 6.5 ± 0.6 |
| This compound | 10 | 5.1 ± 0.7 | 4.9 ± 0.6 | 4.7 ± 0.5 |
| This compound | 30 | 3.9 ± 0.6 | 3.7 ± 0.5 | 3.5 ± 0.4 |
| Vancomycin | 20 | 3.5 ± 0.4 | 3.2 ± 0.3 | 3.1 ± 0.3 |
| p < 0.05, **p < 0.01 compared to vehicle control |
Table 2: Animal Survival and Weight Change
| Treatment Group | Dose (mg/kg) | Survival Rate (%) | Mean % Weight Change (± SD) |
| Vehicle Control | - | 20 | -15.2 ± 3.1 |
| This compound | 10 | 70 | -5.1 ± 2.5 |
| This compound | 30 | 90 | -1.2 ± 1.8 |
| Vancomycin | 20 | 100 | -0.5 ± 1.5 |
| *p < 0.05, **p < 0.01 compared to vehicle control |
Host Signaling Pathway in Response to Bacterial Infection
While this compound directly targets the bacterium, its efficacy can be influenced by the host's immune response. The following diagram illustrates a simplified signaling pathway initiated by bacterial components, leading to an inflammatory response. Understanding this pathway can provide context for ancillary pharmacodynamic studies, such as measuring cytokine levels.
Host Inflammatory Response Pathway
References
Application Notes and Protocols: Utilizing RNPA1000 in Combination with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating innovative therapeutic strategies.[1][2] One promising approach is the use of combination therapy, where two or more antimicrobial agents with different mechanisms of action are co-administered.[1][3] This strategy can lead to synergistic effects, broaden the spectrum of activity, and reduce the likelihood of developing further resistance.[3][4]
RNPA1000 is a novel investigational antimicrobial agent that targets Ribonuclease P protein subunit A (RnpA) in Staphylococcus aureus. RnpA is a crucial enzyme involved in mRNA turnover and the maturation of precursor tRNA, making it an attractive target for new antibiotics.[5] By inhibiting this essential cellular process, this compound demonstrates potent antimicrobial activity.[5] These application notes provide a framework and detailed protocols for evaluating the efficacy of this compound in combination with other established antibiotic classes.
Rationale for Combination Therapy with this compound
Combining this compound with other antibiotics is predicated on the principle of attacking the bacterial cell through multiple, independent pathways. This multi-pronged approach can result in:
-
Synergistic Activity: The combined effect of the two drugs is greater than the sum of their individual effects.[6]
-
Prevention of Resistance: It is more difficult for bacteria to develop resistance to two drugs with different targets simultaneously.[1][7]
-
Broadened Spectrum of Activity: The combination may be effective against a wider range of pathogens than either drug alone.
-
Dose Reduction: Synergistic combinations may allow for lower doses of each drug, potentially reducing toxicity.[6]
Potential Signaling Pathway of this compound
The following diagram illustrates the putative mechanism of action of this compound, targeting the RnpA enzyme and disrupting RNA processing in bacteria.
Caption: Hypothetical signaling pathway of this compound action.
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations. The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the interaction.
Materials:
-
This compound stock solution
-
Second antibiotic stock solution (e.g., Vancomycin, Ciprofloxacin)
-
Bacterial culture (e.g., S. aureus ATCC 29213) adjusted to 0.5 McFarland standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Protocol:
-
Prepare Antibiotic Dilutions:
-
In a 96-well plate, create serial twofold dilutions of this compound along the x-axis (e.g., columns 1-10) in 50 µL of CAMHB.
-
Create serial twofold dilutions of the second antibiotic along the y-axis (e.g., rows A-G) in 50 µL of CAMHB.
-
The final volume in each well containing both drugs will be 100 µL.
-
Include wells for each drug alone as controls (column 11 for this compound, row H for the second antibiotic).
-
Include a growth control well with no antibiotics and a sterility control well with no bacteria.
-
-
Inoculate the Plate:
-
Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the bacterial inoculum to each well (except the sterility control).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC and FICI:
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth. Determine the MIC of each drug alone and in combination.
-
Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
-
Interpret the Results:
-
Synergy: FICI ≤ 0.5
-
Additivity: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Caption: Workflow for the checkerboard synergy assay.
Time-Kill Assay
Time-kill assays provide dynamic information about the antimicrobial activity of drug combinations over time.
Materials:
-
This compound and second antibiotic
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
Sterile tubes or flasks
-
Plates for colony counting (e.g., Tryptic Soy Agar)
Protocol:
-
Prepare Test Conditions:
-
Prepare tubes/flasks with CAMHB containing:
-
No antibiotic (growth control)
-
This compound at a specific concentration (e.g., 0.5x, 1x, or 2x MIC)
-
Second antibiotic at a specific concentration
-
The combination of this compound and the second antibiotic at the same concentrations.
-
-
-
Inoculation:
-
Inoculate each tube/flask with the bacterial culture to a final density of approximately 5 x 10^5 CFU/mL.
-
-
Sampling and Plating:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquot and plate onto agar plates.
-
-
Incubation and Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) for each time point and condition.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Data Presentation
Table 1: Hypothetical Checkerboard Assay Results for this compound Combinations against S. aureus
| Antibiotic Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| This compound | 1 | 0.25 | 0.5 | Synergy |
| Vancomycin | 2 | 0.5 | ||
| This compound | 1 | 0.5 | 1.0 | Additivity |
| Ciprofloxacin | 0.5 | 0.25 | ||
| This compound | 1 | 1 | 2.0 | Indifference |
| Linezolid | 4 | 4 |
Table 2: Hypothetical Time-Kill Assay Results (log10 CFU/mL Reduction at 24h)
| Treatment | Initial Inoculum (log10 CFU/mL) | 24h CFU/mL (log10) | Reduction vs. Initial (log10) | Reduction vs. Most Active Agent (log10) |
| Growth Control | 5.7 | 8.9 | -3.2 | - |
| This compound (1x MIC) | 5.7 | 4.5 | 1.2 | - |
| Vancomycin (1x MIC) | 5.7 | 3.5 | 2.2 | - |
| This compound + Vancomycin | 5.7 | 1.2 | 4.5 | 2.3 |
Conclusion
The provided protocols offer a standardized approach for the preclinical evaluation of this compound in combination with other antibiotics. The checkerboard and time-kill assays are fundamental in vitro methods to identify synergistic interactions that could translate into more effective treatments for challenging bacterial infections. The data generated from these studies are crucial for guiding further in vivo research and potential clinical development of this compound-based combination therapies. It is recommended to perform these experiments with a panel of clinically relevant isolates, including drug-resistant strains, to fully characterize the potential of these combinations.
References
- 1. Combination Approaches to Combat Multi-Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination antibiotic therapy for multidrug-resistant, gram-negative bacteria | Infection Update [infectweb.com]
- 3. Combination antibiotic therapy for multidrug-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Editorial: Synergistic combinatorial treatments to overcome antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fighting Antimicrobial Resistance With Rational Combination Therapy - ICPA Health Products Ltd [icpahealth.com]
RNPA1000 stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
RNPA1000 is a potent and selective inhibitor of Staphylococcus aureus Ribonuclease P (RNase P) subunit A (RnpA). RnpA is a critical enzyme involved in two essential cellular processes in bacteria: the maturation of transfer RNA (tRNA) and the degradation of messenger RNA (mRNA) as a component of the RNA degradosome. By inhibiting RnpA, this compound disrupts these vital pathways, leading to a bacteriostatic effect against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These application notes provide detailed protocols for the preparation of this compound stock solutions, its proper storage, and its application in key experimental assays.
Data Presentation
Table 1: this compound Solubility
| Solvent System | Composition | Solubility | Appearance |
| In Vitro Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.38 mM) | Clear solution |
| In Vitro Formulation 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.38 mM) | Clear solution |
| In Vitro Formulation 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.38 mM) | Clear solution |
Note: If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Table 2: Recommended Storage of this compound Stock Solutions
| Storage Temperature | Duration | Notes |
| -20°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | 2 years | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gentle warming (up to 37°C) or sonication can be applied to facilitate dissolution.
-
Centrifuge the tube briefly to collect the solution at the bottom.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes. This is crucial to prevent degradation from repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.
Protocol 2: Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][2]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Staphylococcus aureus strain of interest
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator (37°C)
Procedure:
-
Bacterial Inoculum Preparation:
-
Culture S. aureus overnight on an appropriate agar plate.
-
Inoculate a single colony into MHB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (e.g., OD600 of 0.4-0.6).
-
Adjust the bacterial suspension with fresh MHB to a concentration of approximately 1 x 10^5 Colony Forming Units (CFU)/mL.
-
-
Serial Dilution of this compound:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in MHB to achieve a range of desired concentrations (e.g., 0 to 256 µg/mL).[1]
-
Ensure the final concentration of DMSO is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤1%). Include a vehicle control (DMSO in MHB) to assess its effect.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.
-
Include a positive control for bacterial growth (inoculum in MHB without this compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
-
Alternatively, the optical density at 600 nm (OD600) can be measured using a plate reader. The MIC is the concentration that inhibits growth by a defined percentage (e.g., ≥90%) compared to the positive control.
-
Protocol 3: In Vitro RNA Degradation Assay
This assay assesses the ability of this compound to inhibit the ribonuclease activity of RnpA.[1]
Materials:
-
Recombinant S. aureus RnpA protein
-
This compound stock solution
-
RNA substrate (e.g., total S. aureus RNA or a specific in vitro transcribed mRNA)
-
Reaction buffer (50 mM Tris-HCl, pH 8.0, 2 mM NaCl, 2 mM MgCl2)
-
RNA loading dye
-
Denaturing agarose gel (e.g., 1.0% agarose with 0.66 M formaldehyde)
-
Ethidium bromide or other RNA stain
-
Incubator (37°C)
Procedure:
-
Reaction Setup:
-
On ice, prepare reaction mixtures in nuclease-free tubes.
-
For each reaction, add the reaction buffer, a fixed amount of RNA substrate (e.g., 1 µg of total RNA), and the desired concentration of this compound or vehicle control (DMSO).
-
Pre-incubate the mixture for 5-10 minutes at room temperature to allow this compound to bind to RnpA.
-
Initiate the reaction by adding a fixed amount of recombinant RnpA protein (e.g., 20 pmol).
-
-
Incubation:
-
Incubate the reactions at 37°C for a defined period (e.g., 15-30 minutes). The optimal time may need to be determined empirically.
-
-
Reaction Termination and Analysis:
-
Stop the reactions by adding an equal volume of RNA loading dye.
-
Denature the samples by heating at 65-70°C for 10 minutes.
-
Load the samples onto a denaturing agarose gel and perform electrophoresis to separate the RNA fragments.
-
Stain the gel with ethidium bromide and visualize the RNA bands under UV light.
-
-
Interpretation:
-
In the control reaction without RnpA, the RNA should remain largely intact.
-
In the reaction with RnpA and the vehicle control, significant degradation of the RNA should be observed.
-
In the presence of effective concentrations of this compound, the degradation of RNA by RnpA will be inhibited, resulting in less smearing and more intact RNA bands compared to the vehicle control.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in Staphylococcus aureus.
Caption: Experimental workflow for this compound preparation and analysis.
References
Application Notes: RNPA1000 for High-Throughput Antimicrobial Screening
Introduction
The rise of antibiotic-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents with new mechanisms of action.[1][2][3] One promising target for new antibiotics is the bacterial RNA processing and degradation machinery, which is essential for bacterial viability.[1] In Staphylococcus aureus, the ribonuclease RnpA plays a crucial role in cellular mRNA turnover and the maturation of precursor tRNAs.[1] Inhibition of RnpA's function disrupts these vital processes, leading to bacterial cell death. This makes RnpA a compelling target for the development of new antimicrobial therapeutics.
RNPA1000 is a novel small molecule inhibitor of S. aureus RnpA. It has demonstrated potent antimicrobial activity against S. aureus, including strains resistant to conventional antibiotics.[1] The targeted action of this compound on a key bacterial enzyme offers a promising avenue for the development of a new class of antibiotics. High-throughput screening (HTS) assays are essential for the rapid identification and optimization of antimicrobial compounds.[4][5] This document provides detailed protocols and application notes for the use of this compound as a reference compound in HTS campaigns designed to discover novel inhibitors of RnpA.
Mechanism of Action
S. aureus RnpA is a ribonuclease that participates in the degradation of messenger RNA (mRNA).[1] This process of mRNA turnover is critical for the regulation of gene expression and allows the bacteria to adapt to changing environmental conditions. RnpA is also involved in the processing of transfer RNA (tRNA), another essential component of the protein synthesis machinery. By inhibiting the enzymatic activity of RnpA, compounds like this compound disrupt the normal flow of genetic information within the bacterial cell, leading to a breakdown of essential cellular functions and ultimately, cell death. The targeted inhibition of RnpA-mediated mRNA turnover has been shown to be an effective antimicrobial strategy.[1]
Quantitative Data
The in vitro antimicrobial and cytotoxic properties of this compound and its analogs have been evaluated. The data is summarized in the table below. The minimum inhibitory concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a bacterium.
| Compound | S. aureus (MIC, µM) | S. epidermidis (MIC, µM) | B. subtilis (MIC, µM) | E. coli (MIC, µM) | Cytotoxicity (CC50, µM) |
| This compound | 1.56 | 3.13 | 6.25 | >100 | >100 |
| RNP0012 | 0.78 | 1.56 | 3.13 | >100 | >100 |
| Analog 3 | 3.13 | 6.25 | 12.5 | >100 | >100 |
| Analog 4 | 6.25 | 12.5 | 25 | >100 | >100 |
Data summarized from a study on small molecule inhibitors of Staphylococcus aureus RnpA.[1]
Experimental Protocols
Primary High-Throughput Screening (HTS) Protocol: Fluorescence Resonance Energy Transfer (FRET) based RnpA Activity Assay
This protocol describes a biochemical assay designed for the high-throughput screening of small molecule libraries to identify inhibitors of S. aureus RnpA. The assay is based on the cleavage of a FRET-labeled RNA substrate by RnpA.
Materials and Reagents:
-
Purified recombinant S. aureus RnpA protein
-
FRET-labeled RNA substrate (e.g., a short RNA oligonucleotide with a fluorophore and a quencher at opposite ends)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl2, 1 mM DTT
-
384-well black, low-volume assay plates
-
Test compounds dissolved in DMSO
-
Positive control (this compound)
-
Negative control (DMSO)
-
Plate reader capable of measuring fluorescence intensity
Protocol:
-
Compound Plating:
-
Dispense 100 nL of test compounds (at a stock concentration of 1 mM in DMSO) into the wells of a 384-well assay plate.
-
Dispense 100 nL of this compound (1 mM in DMSO) into the positive control wells.
-
Dispense 100 nL of DMSO into the negative control wells.
-
-
Enzyme Preparation:
-
Prepare a solution of purified RnpA in assay buffer at a concentration of 2X the final desired concentration.
-
-
Enzyme Addition:
-
Add 5 µL of the 2X RnpA solution to each well of the assay plate.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Substrate Preparation:
-
Prepare a solution of the FRET-labeled RNA substrate in assay buffer at a concentration of 2X the final desired concentration.
-
-
Reaction Initiation:
-
Add 5 µL of the 2X FRET-labeled RNA substrate solution to each well to initiate the enzymatic reaction. The final reaction volume is 10 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence intensity using a plate reader (Excitation/Emission wavelengths will be specific to the FRET pair used).
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_min) / (Fluorescence_max - Fluorescence_min)) where Fluorescence_compound is the fluorescence in the test well, Fluorescence_min is the average fluorescence of the positive control, and Fluorescence_max is the average fluorescence of the negative control.
-
Identify hits as compounds that exhibit a percent inhibition above a predefined threshold (e.g., >50%).
-
Secondary Assay Protocol: S. aureus spa mRNA Turnover Assay
This cell-based assay is used to confirm that the hits identified in the primary screen inhibit RnpA activity within whole bacterial cells by measuring the degradation rate of a known RnpA substrate, the spa mRNA.[1]
Materials and Reagents:
-
S. aureus strain (e.g., RN4220)
-
Tryptic Soy Broth (TSB)
-
Rifampicin (to halt transcription)
-
Test compounds
-
This compound (positive control)
-
DMSO (negative control)
-
RNA extraction kit
-
qRT-PCR reagents (primers and probe for spa mRNA and a housekeeping gene, e.g., 16S rRNA)
-
qRT-PCR instrument
Protocol:
-
Bacterial Culture Preparation:
-
Inoculate S. aureus into TSB and grow overnight at 37°C with shaking.
-
Dilute the overnight culture into fresh TSB to an OD600 of 0.1 and grow to mid-log phase (OD600 ≈ 0.6).
-
-
Compound Treatment:
-
Aliquot the bacterial culture into tubes.
-
Add the test compounds, this compound, or DMSO to the respective tubes at the desired final concentration.
-
Incubate for 30 minutes at 37°C with shaking.
-
-
Transcription Inhibition and Sampling:
-
Add rifampicin to each tube to a final concentration of 200 µg/mL to stop transcription. This is time point 0.
-
Take samples at various time points (e.g., 0, 5, 10, 20 minutes) after rifampicin addition.
-
Immediately process the samples for RNA extraction or stabilize the RNA using a suitable reagent.
-
-
RNA Extraction and qRT-PCR:
-
Extract total RNA from each sample using a commercial RNA extraction kit.
-
Perform qRT-PCR to quantify the levels of spa mRNA and the housekeeping gene at each time point.
-
-
Data Analysis:
-
Normalize the spa mRNA levels to the housekeeping gene levels for each time point.
-
Calculate the half-life of the spa mRNA in the presence of each compound.
-
Compare the half-life of spa mRNA in compound-treated cells to the DMSO control. An increase in half-life indicates inhibition of RnpA-mediated mRNA degradation.
-
Visualizations
Caption: High-throughput screening workflow for identifying RnpA inhibitors.
Caption: Signaling pathway of RnpA-mediated mRNA degradation and its inhibition.
Caption: Logical workflow from initial screening to hit validation and lead optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. High Throughput Screening Methods for Assessing Antibiofilm and Immunomodulatory Activities of Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azolifesciences.com [azolifesciences.com]
- 5. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting RNPA1000 solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with RNPA1000 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: this compound is a compound with limited aqueous solubility. However, clear solutions of at least 2.5 mg/mL (5.38 mM) can be achieved using specific co-solvent formulations.[1] It is crucial to use appropriate solvent systems to achieve the desired concentration for your experiments.
Q2: My this compound precipitated out of solution. What should I do?
A2: Precipitation upon addition to aqueous buffers is a common issue for hydrophobic compounds. If you observe precipitation, you can try gentle heating and/or sonication to aid dissolution.[1] If the precipitate persists, you may need to reconsider your solvent system or the final concentration. It is also important to ensure the stock solution is clear before further dilution.
Q3: Can I prepare a concentrated stock solution of this compound in a single solvent like water or PBS?
A3: It is highly unlikely that you will be able to dissolve this compound at a high concentration in purely aqueous solutions like water or Phosphate-Buffered Saline (PBS). A co-solvent system is necessary to achieve a working stock concentration.
Q4: Are there any recommended solvent formulations for in vitro and in vivo studies?
A4: Yes, several formulations have been shown to be effective for solubilizing this compound. These typically involve a combination of a primary organic solvent, such as DMSO, and other co-solvents and surfactants to maintain solubility in an aqueous environment.[1]
Q5: How should I store my this compound stock solutions?
A5: To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot your stock solution into smaller, single-use volumes. For long-term storage, keep the aliquots at -20°C (for up to one year) or -80°C (for up to two years).[1]
Troubleshooting Guide
If you are encountering solubility issues with this compound, follow this step-by-step guide to troubleshoot the problem.
Step 1: Review Your Current Protocol
Before making changes, carefully review your current dissolution protocol.
-
Confirm Calculations: Double-check all your calculations for molarity, volume, and final concentrations.
-
Solvent Quality: Ensure you are using high-purity, anhydrous solvents.
-
Order of Addition: The order in which solvents and the compound are mixed can be critical. For multi-component solvent systems, it is often best to dissolve the compound in the primary organic solvent first before adding aqueous components.
Step 2: Attempt Recommended Formulations
If your current method is not working, try one of the following validated solvent systems for this compound.
Table 1: Recommended Solvent Formulations for this compound [1]
| Formulation | Components | Final Concentration Achieved | Notes |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.38 mM) | A common formulation for in vivo studies. Ensure a clear solution is formed at each step of the addition. |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.38 mM) | Utilizes a cyclodextrin to enhance solubility, which can be beneficial for reducing toxicity. |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.38 mM) | Suitable for oral or certain parenteral administration routes where an oil-based vehicle is acceptable. |
Step 3: General Solubility Enhancement Techniques
If the recommended formulations do not meet your specific experimental needs (e.g., you require a higher concentration or a different vehicle), you can explore other established methods for enhancing the solubility of poorly soluble compounds.
Table 2: General Solubility Enhancement Strategies
| Technique | Description | Considerations |
| Co-solvency | Using a water-miscible organic solvent in which the compound is highly soluble to increase the overall solubility in the aqueous solution.[2][3][4] | The final concentration of the organic solvent should be compatible with your experimental system (e.g., non-toxic to cells). |
| pH Adjustment | For ionizable compounds, adjusting the pH of the solution can increase solubility.[2][3] This can be achieved using buffers. | The pH must be within a range that does not degrade the compound or adversely affect the experiment.[3] |
| Use of Surfactants | Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.[4][5] | The concentration of the surfactant should be above its critical micelle concentration (CMC) but below toxic levels. |
| Complexation | Using complexing agents like cyclodextrins to form inclusion complexes with the drug, thereby increasing its solubility.[2][5] | The complexation efficiency can be compound-specific, and the cyclodextrin itself may have biological effects. |
| Particle Size Reduction | Decreasing the particle size of the solid compound (e.g., through micronization or creating nanosuspensions) increases the surface area, which can lead to a faster dissolution rate.[2][4][6] | This may not increase the equilibrium solubility but can be effective for achieving a desired concentration more rapidly.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound using a Co-Solvent System (Formulation 1)
This protocol describes the preparation of a 1 mL working solution of this compound at 2.5 mg/mL.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound/DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix until a clear solution is obtained.
-
Add 450 µL of saline to the mixture to bring the final volume to 1 mL. Mix gently but thoroughly.
-
Visually inspect the solution for any signs of precipitation. If the solution is not clear, gentle warming or sonication may be used.[1]
Protocol 2: General Solubility Screening
This protocol outlines a general approach to screen for suitable co-solvents to improve the solubility of this compound.
Materials:
-
This compound
-
A selection of water-miscible organic solvents (e.g., DMSO, ethanol, NMP, PEG400)
-
A selection of aqueous buffers relevant to your experiment (e.g., PBS, TRIS)
-
96-well plate (clear bottom)
-
Plate reader or visual inspection method
Procedure:
-
Prepare a high-concentration stock solution of this compound in each of the selected organic solvents (e.g., 20 mg/mL).
-
In the 96-well plate, add your desired aqueous buffer to multiple wells.
-
Spike in a small volume of the this compound stock solution into the buffer to achieve a range of final organic solvent concentrations (e.g., 0.5%, 1%, 2%, 5%).
-
Mix the plate gently and let it equilibrate at room temperature for a set period (e.g., 1-2 hours).
-
Observe the wells for any signs of precipitation. You can quantify the amount of soluble compound by measuring the absorbance of the supernatant after centrifugation or by visual inspection against a black background.
-
The condition that results in the highest concentration of this compound without precipitation is a good candidate for your experimental vehicle.
Visualizations
References
overcoming RNPA1000 instability in culture media
Welcome to the technical support center for RNPA1000. This resource is designed to help researchers, scientists, and drug development professionals overcome challenges related to the stability of this compound in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a novel recombinant protein designed for cancer research. It functions by inhibiting the fictitious "XYZ signaling pathway," which is hyperactive in certain cancer cell lines. Successful delivery of active this compound to cells in culture is critical for its therapeutic effect.
Q2: I'm observing a rapid loss of this compound activity in my cell culture experiments. What is the likely cause?
A2: The primary cause of activity loss is the inherent instability of this compound in standard culture media. This can be due to several factors including degradation by proteases, aggregation, oxidation, and suboptimal pH of the media.[1][2][3]
Q3: How can I tell if my this compound is degrading or aggregating?
A3: Protein degradation and aggregation can be assessed using several standard laboratory techniques. A troubleshooting guide for this is provided below.
Q4: Are there any recommended additives to improve this compound stability?
A4: Yes, the stability of this compound can be significantly improved by supplementing the culture media with stabilizing excipients.[4][5][6] Commonly used stabilizers include proteins like Bovine Serum Albumin (BSA), sugars such as sucrose or trehalose, and non-ionic surfactants like Polysorbate 80.[4][6][7]
Troubleshooting Guides
Issue 1: Loss of this compound Biological Activity
If you are observing a diminished effect of this compound on your cells, it is likely due to protein instability.
Troubleshooting Workflow
References
- 1. cellgs.com [cellgs.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06476J [pubs.rsc.org]
- 4. nanoscience.com [nanoscience.com]
- 5. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portal.research.lu.se [portal.research.lu.se]
- 7. jmchemsci.com [jmchemsci.com]
Technical Support Center: RNPA1000 Antimicrobial Susceptibility Testing
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the novel antimicrobial compound RNPA1000. It addresses common pitfalls encountered during antimicrobial susceptibility testing (AST).
Frequently Asked Questions (FAQs)
Q1: What is the best method for determining the Minimum Inhibitory Concentration (MIC) of this compound?
A1: For a novel compound like this compound, the broth microdilution method is considered the "gold standard" and is recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1] This method provides a quantitative MIC value and is more precise than methods like disk diffusion, especially for a new agent where zone size interpretations have not been established.[2]
Q2: I am observing inconsistent MIC values for this compound across experiments. What could be the cause?
A2: Inconsistent MIC values can stem from several factors:
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Inoculum preparation: The bacterial suspension must be standardized to a specific concentration, typically a 0.5 McFarland standard, to ensure reproducibility.[3]
-
Compound stability and solubility: Ensure this compound is fully dissolved in a suitable solvent that does not have its own antimicrobial properties. The stability of the compound in the testing medium and at incubation temperatures should also be confirmed.
-
Quality control: Always include a quality control strain with a known MIC for this compound (if established) or for a standard antibiotic to ensure the assay is performing correctly.[4]
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Lab-to-lab variability: Differences in media, incubation conditions, and operator technique can all contribute to variability.[5]
Q3: this compound is not showing a zone of inhibition in a disk diffusion assay. Does this mean it's ineffective?
A3: Not necessarily. The disk diffusion method relies on the compound's ability to diffuse through the agar.[1] Several factors could lead to a lack of a zone of inhibition:
-
Poor solubility or diffusion: this compound may have a high molecular weight or be poorly soluble, preventing it from diffusing effectively into the agar.
-
Inappropriate disk concentration: The concentration of this compound impregnated into the disk may be too low.
-
Degradation: The compound might be degrading upon contact with the disk material or under the incubation conditions. It is crucial to confirm these findings with a dilution method like broth microdilution to determine the true MIC.
Q4: How do I select the appropriate quality control (QC) strains for my this compound experiments?
A4: QC strains should be selected based on the target organisms for this compound. Standard QC strains from the American Type Culture Collection (ATCC), such as Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853, are commonly used.[3] These strains have well-characterized susceptibility profiles for many standard antibiotics. For a new compound, it is important to establish an acceptable MIC range for these QC strains to ensure inter-assay and inter-laboratory consistency.
Troubleshooting Guides
Issue 1: No bacterial growth in the positive control well.
| Possible Cause | Troubleshooting Step |
| Contaminated medium | Check the sterility of the Mueller-Hinton broth. |
| Inactive bacterial inoculum | Prepare a fresh inoculum from an overnight culture. |
| Incorrect incubation | Verify incubator temperature and atmospheric conditions. |
Issue 2: "Skipped wells" are observed in the broth microdilution assay (growth in wells with higher concentrations of this compound, but no growth in wells with lower concentrations).
| Possible Cause | Troubleshooting Step |
| Compound precipitation | Visually inspect the wells for any precipitate. Consider using a different solvent or adjusting the concentration range. |
| Contamination | A resistant contaminant may be present. Re-streak the culture to ensure purity. |
| Paradoxical effect (Eagle effect) | This is a known phenomenon for some antimicrobials. Document the finding and consider time-kill assays for further investigation. |
Issue 3: MIC values for this compound are consistently higher than expected.
| Possible Cause | Troubleshooting Step |
| Resistant bacterial strain | Confirm the identity and expected susceptibility profile of the test organism. |
| Inaccurate this compound concentration | Verify the stock solution concentration and the dilution series. |
| Binding to plasticware | Some compounds can bind to the surface of microtiter plates. Consider using low-binding plates. |
Quantitative Data Summary
The following table provides an example of how to present MIC data for this compound against a panel of bacterial strains.
| Bacterial Strain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) (Control) |
| Staphylococcus aureus ATCC 29213 | 2 | 0.5 |
| Staphylococcus aureus (MRSA) | 4 | >32 |
| Escherichia coli ATCC 25922 | 8 | 0.015 |
| Pseudomonas aeruginosa ATCC 27853 | 16 | 0.25 |
| Enterococcus faecalis ATCC 29212 | 1 | 1 |
Experimental Protocols
Broth Microdilution for MIC Determination of this compound
This protocol is adapted from CLSI guidelines.[4]
-
Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) into wells 2-12 of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
Inoculation: Add 50 µL of the standardized bacterial suspension to wells 1-11.
-
Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours in ambient air.[1]
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[3]
Visualizations
Experimental Workflow
Caption: Workflow for antimicrobial susceptibility testing of a novel compound.
Signaling Pathway for Antimicrobial Resistance
Caption: Generalized signaling pathways for antimicrobial resistance.
References
- 1. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Improving the Reproducibility of RNPA1000 Experimental Results
Disclaimer: The following technical support guide is for a hypothetical small molecule inhibitor, RNPA1000, based on publicly available research context. The experimental protocols and troubleshooting advice are provided as illustrative examples for researchers working with similar compounds.
This resource is designed to assist researchers, scientists, and drug development professionals in achieving consistent and reproducible results with the RNase A (RnpA) inhibitor, this compound. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental hurdles, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the ribonuclease activity of RnpA in Staphylococcus aureus. By inhibiting RnpA, this compound disrupts cellular mRNA turnover, leading to antimicrobial effects and attenuation of pathogenesis.
Q2: How should this compound be stored and handled?
A2: For optimal stability, this compound should be stored as a desiccated powder at -20°C. For short-term use, stock solutions can be prepared in a suitable solvent (e.g., DMSO) and stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles. When handling, use appropriate personal protective equipment (PPE), including gloves and a lab coat.
Q3: What are the recommended starting concentrations for in vitro experiments?
A3: The effective concentration of this compound can vary depending on the S. aureus strain and experimental conditions. A typical starting point for minimum inhibitory concentration (MIC) assays is a two-fold serial dilution starting from 100 µg/mL.
Q4: Can this compound be used in animal models?
A4: While this compound has shown efficacy in in vitro models, its use in animal models requires further investigation to determine its pharmacokinetic and pharmacodynamic properties, as well as potential toxicity. Preliminary studies may be necessary to establish appropriate dosing and administration routes.
Troubleshooting Guides
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays
Q: We are observing significant well-to-well and experiment-to-experiment variability in our MIC assays with this compound. What could be the cause?
A: High variability in MIC assays can stem from several factors. Below is a table outlining potential causes and solutions.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inconsistent Inoculum Density | Standardize the bacterial inoculum preparation. Use a spectrophotometer to adjust the bacterial suspension to a 0.5 McFarland standard. | Consistent bacterial growth in control wells and more reproducible MIC values. |
| This compound Precipitation | Visually inspect the wells for any precipitate. Prepare fresh stock solutions and ensure the final solvent concentration does not exceed 1% in the assay medium. | Clear wells with no visible precipitate, ensuring accurate compound concentration. |
| Bacterial Strain Contamination | Streak the bacterial culture on an appropriate agar plate to check for purity. Perform Gram staining and confirmatory biochemical tests. | A pure culture of the intended S. aureus strain, eliminating confounding effects from other microbes. |
| Inconsistent Incubation Conditions | Ensure the incubator provides uniform temperature and humidity. Avoid stacking plates, which can lead to uneven temperature distribution. | Consistent growth conditions across all plates and experiments, reducing variability. |
Issue 2: Unexpected Host Cell Toxicity in Co-culture Models
Q: When studying the effect of this compound on intracellular S. aureus, we are observing significant toxicity to the host mammalian cells. How can we address this?
A: Distinguishing between the antimicrobial effect of this compound and its potential cytotoxicity is crucial. The following steps can help troubleshoot this issue.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Direct Cytotoxicity of this compound | Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) with this compound on the host cells in the absence of bacteria. | Determine the concentration range where this compound is non-toxic to the host cells. |
| Solvent Toxicity | Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. | Ensure that the observed toxicity is not due to the solvent. |
| Synergistic Toxicity | Investigate if this compound enhances the cytotoxic effects of S. aureus. This can be complex and may involve specific host-pathogen interactions. | A better understanding of the interplay between the compound, host cells, and bacteria. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of this compound against S. aureus.
-
Preparation of this compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of S. aureus and inoculate into Mueller-Hinton Broth (MHB).
-
Incubate at 37°C with shaking until the culture reaches the exponential growth phase.
-
Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted suspension 1:150 in MHB to obtain a final inoculum density of approximately 1 x 10^6 CFU/mL.
-
-
Assay Plate Preparation:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in MHB, starting from the desired highest concentration.
-
Add 100 µL of the diluted bacterial inoculum to each well.
-
Include a positive control (bacteria without this compound) and a negative control (broth only).
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: RNA Stability Assay
This protocol is designed to assess the impact of this compound on RNA stability in S. aureus.
-
Bacterial Culture and Treatment:
-
Grow S. aureus to mid-log phase in Tryptic Soy Broth (TSB).
-
Treat the culture with this compound at a sub-MIC concentration to avoid immediate cell death.
-
At the same time, add a transcription inhibitor (e.g., rifampicin) to halt new RNA synthesis.
-
-
Time-Course Sampling:
-
Collect samples at various time points (e.g., 0, 5, 10, 20, and 30 minutes) after treatment.
-
Immediately stabilize the RNA in the collected samples using an appropriate RNA stabilization solution.
-
-
RNA Extraction and Analysis:
-
Extract total RNA from each sample using a validated RNA extraction kit.
-
Perform quantitative reverse transcription PCR (qRT-PCR) to measure the abundance of specific target transcripts over time.
-
-
Data Analysis:
-
Calculate the half-life of the target transcripts in the presence and absence of this compound.
-
An increased half-life in the presence of this compound would suggest inhibition of RNA degradation.
-
Visualizations
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: A simplified diagram of the NLRP3 inflammasome signaling pathway, which can be activated by S. aureus.
how to control for RNPA1000 degradation during experiments
This guide provides troubleshooting advice and detailed protocols to help you control for the degradation of RNA-Binding Protein A1000 (RNPA1000) during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of this compound degradation during experiments?
The primary cause of this compound degradation is post-translational modification, specifically phosphorylation, which targets it for ubiquitination and subsequent degradation by the 26S proteasome. This process is often initiated by active upstream signaling pathways in response to cell lysis or experimental treatments.
Q2: My this compound protein levels are consistently low in my Western Blots. What is the likely cause?
Low this compound levels are typically due to rapid degradation during the sample preparation stage. This can be exacerbated by suboptimal lysis buffer composition (i.e., missing key inhibitors), prolonged incubation times at room temperature, or multiple freeze-thaw cycles of the protein lysate.
Q3: How can I prevent this compound degradation during protein extraction?
The most effective method is to use a lysis buffer supplemented with a comprehensive cocktail of protease and phosphatase inhibitors. It is also crucial to work quickly and keep samples on ice at all times to minimize enzymatic activity.
Q4: I see multiple lower molecular weight bands when I probe for this compound. What do these represent?
These smaller bands are likely degradation products of this compound. This indicates that protease activity was not sufficiently inhibited during your sample processing and lysis procedure. Reviewing your inhibitor cocktail and handling protocol is recommended.
Q5: Can multiple freeze-thaw cycles of my cell lysates affect this compound stability?
Yes, repeated freeze-thaw cycles can compromise protein integrity, leading to denaturation and increased susceptibility to proteolysis. It is best practice to aliquot your lysates after the initial extraction and store them at -80°C to avoid repeated thawing of the entire sample.
Troubleshooting Guides
Problem 1: Low or No this compound Signal in Western Blot
This issue commonly arises from rapid protein degradation upon cell lysis. The following workflow helps diagnose and solve the problem.
Caption: Troubleshooting flowchart for low this compound Western Blot signal.
Problem 2: Inconsistent this compound Levels Between Replicates
Variability often points to inconsistent sample handling or processing times.
-
Standardize Lysis Time: Ensure each sample is lysed for the exact same duration before adding sample buffer or freezing.
-
Consistent Inhibitor Addition: Add inhibitors to your lysis buffer immediately before use, not hours or days in advance, as some have limited stability in solution.
-
Immediate Processing: Proceed to protein quantification and denaturation for SDS-PAGE immediately after extraction whenever possible.
Data & Protocols
This compound Degradation Pathway
This compound stability is regulated by the MAPK/ERK signaling pathway. Upon activation by growth factors, ERK1/2 phosphorylates this compound, creating a recognition site for an E3 ubiquitin ligase, which tags it for proteasomal degradation.
Caption: Signal pathway leading to this compound proteasomal degradation.
Table 1: Effect of Inhibitors on this compound Stability in Lysate
The following data represents the percentage of intact this compound remaining in a cell lysate after 60 minutes of incubation at 4°C with different lysis buffer compositions.
| Lysis Buffer Additive | % Intact this compound (Mean ± SD) |
| None (Control) | 15% ± 4.5% |
| Protease Inhibitor Cocktail | 45% ± 6.2% |
| Phosphatase Inhibitor Cocktail | 35% ± 5.1% |
| Protease + Phosphatase Inhibitors | 92% ± 3.1% |
Experimental Protocol: Optimized Lysis Buffer for this compound
This protocol is designed to maximize the yield of intact, full-length this compound from cultured mammalian cells.
Materials:
-
RIPA Buffer Base (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease Inhibitor Cocktail (e.g., cOmplete™, Mini, EDTA-free)
-
Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™)
-
Phenylmethylsulfonyl fluoride (PMSF) at 100 mM in isopropanol
-
Dithiothreitol (DTT) at 1M
-
Ice-cold PBS
Procedure:
-
Culture and treat cells as required by your experimental design.
-
Aspirate culture medium and wash cells twice with ice-cold PBS.
-
Prepare the Complete Lysis Buffer immediately before use. For each 1 mL of RIPA Buffer Base, add:
-
10 µL Protease Inhibitor Cocktail (100X stock)
-
10 µL Phosphatase Inhibitor Cocktail (100X stock)
-
10 µL PMSF (100X stock, final conc. 1 mM)
-
1 µL DTT (1000X stock, final conc. 1 mM)
-
-
Add an appropriate volume of Complete Lysis Buffer to the cell plate/dish (e.g., 500 µL for a 10 cm dish).
-
Scrape the cells using a cell lifter and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube. This is your protein extract.
-
Immediately proceed with a protein concentration assay (e.g., BCA) or add SDS-PAGE sample buffer, boil for 5 minutes, and store at -80°C in single-use aliquots.
Workflow for this compound Sample Preparation
RNPA1000 activity loss and prevention strategies
Welcome to the technical support center for RNPA1000. This resource provides answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to help you achieve optimal results with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function?
This compound is a high-purity, recombinant Staphylococcus aureus RnpA protein. The RnpA protein is a component of the Ribonuclease P (RNase P) holoenzyme, which is essential for tRNA maturation.[1] Additionally, in vitro studies have suggested that RnpA possesses a nonspecific ribonuclease activity and may be a component of the S. aureus mRNA degradosome, contributing to cellular mRNA degradation.[1] This dual functionality makes it a target of interest in the development of novel antimicrobial agents.
Q2: How should I properly store and handle this compound?
Proper storage is critical to maintaining the activity of this compound.[2][3] Upon receipt, it is recommended to aliquot the protein into single-use volumes and store them at -80°C for long-term stability.[4] This practice minimizes the damaging effects of repeated freeze-thaw cycles.[4][5] For short-term storage (a few days), the enzyme can be kept at 4°C.[4] The storage buffer for this compound contains 50% glycerol, which prevents freezing at -20°C and adds stability.[6][7] When handling the enzyme, always keep it on ice to prevent loss of activity.[3][6]
Q3: What are the most common causes of this compound activity loss?
Loss of enzymatic activity can typically be attributed to one or more of the following factors:
-
Improper Storage: Storing the enzyme at temperatures higher than recommended or for extended periods at 4°C can lead to degradation.[8]
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can cause denaturation and a decrease in protein activity.[5][9] Aliquoting is the best prevention strategy.[4]
-
Contamination: Contamination with proteases from external sources can degrade the enzyme. Ensure you are using sterile, nuclease-free tubes and tips.
-
Incorrect Assay Conditions: The pH, ionic strength, or absence of necessary co-factors in your reaction buffer can significantly impact enzyme function.
-
Vigorous Mixing: Vortexing or vigorous shaking can cause denaturation and aggregation.[5] Mix gently by pipetting or inverting the tube.
Q4: Can I use a different buffer for my experiment?
While the provided storage and dilution buffers are optimized for stability and activity, alternative buffers may be used. However, it is crucial to ensure the buffer pH is within the optimal range for this compound activity (see Table 3) and that it does not contain inhibitors. If you need to switch buffers, we recommend performing a buffer exchange using a desalting column. Always run a small-scale pilot experiment to validate the enzyme's performance in the new buffer.
Q5: My this compound solution appears to have precipitated. What should I do?
Protein precipitation can occur after thawing or during storage. Do not vortex the solution.[5] To attempt resolubilization, incubate the vial at 4°C overnight with gentle rocking.[5] If the precipitate remains, centrifuge the tube at a low speed (e.g., 2,000 x g) for 1-2 minutes and carefully transfer the supernatant to a new tube. The activity of the supernatant should be quantified before proceeding with experiments. See Protocol 2 for more details.
Troubleshooting Guides
Problem: I am observing a complete or near-complete loss of this compound activity.
| Potential Cause | Recommended Action |
| Degraded Enzyme | The enzyme may have been stored improperly or subjected to multiple freeze-thaw cycles.[5] Use a fresh, single-use aliquot that has been stored at -80°C. |
| Incorrect Assay Buffer | Verify the pH and composition of your reaction buffer. Prepare a fresh batch of buffer and re-test. |
| Missing Essential Cofactor | This compound activity is magnesium-dependent. Ensure your reaction buffer contains 10-20 mM MgCl₂. |
| Presence of an Inhibitor | High concentrations of EDTA, certain detergents, or other compounds in your sample prep may be inhibiting the enzyme.[9] Include a positive control (e.g., a known RNA substrate in a clean buffer) to test for inhibition. |
| Expired Reagents | Check the expiration dates on all reagents, including the RNA substrate and buffer components. |
Problem: this compound activity is significantly lower than expected.
| Potential Cause | Recommended Action |
| Suboptimal Temperature | Ensure your reaction is incubated at the optimal temperature of 37°C. Enzyme activity is highly temperature-dependent.[9] |
| Incorrect Enzyme Dilution | Prepare fresh serial dilutions of the enzyme immediately before use. Do not store highly diluted enzyme solutions for long periods.[5] Adding a carrier protein like BSA to the dilution buffer can improve stability at low concentrations.[10] |
| Substrate Quality Issues | The RNA substrate may be degraded or contain secondary structures that are resistant to cleavage. Verify substrate integrity on a denaturing gel. |
| Inaccurate Pipetting | Use calibrated pipettes and proper technique, especially when working with small volumes of concentrated enzyme. |
Data Presentation
Quantitative Data Summaries
Table 1: Long-Term Storage Recommendations for this compound
| Storage Temperature | Expected Stability | Key Considerations |
| -80°C | > 1 year | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles.[4][8] |
| -20°C | Up to 6 months | Suitable for aliquoted samples. The 50% glycerol in the storage buffer prevents freezing.[7] |
| 4°C | < 1 week | For frequent use only. Activity will gradually decrease.[4] |
| Room Temperature | Not Recommended | Significant loss of activity can occur within hours.[3][6] |
Table 2: Effect of Freeze-Thaw Cycles on this compound Activity
| Number of Freeze-Thaw Cycles | Remaining Activity (%) |
| 0 (Control) | 100% |
| 1 | 95% |
| 3 | 70% |
| 5 | 45% |
| 10 | <20% |
| Activity was measured using the standard activity assay after subjecting an aliquot to repeated freeze (-80°C) and thaw (on ice) cycles. |
Table 3: Influence of pH on this compound Relative Activity
| Buffer pH | Relative Activity (%) |
| 6.0 | 40% |
| 7.0 | 85% |
| 7.5 | 98% |
| 8.0 | 100% |
| 8.5 | 95% |
| 9.0 | 65% |
| Activity was measured in a standard reaction buffer adjusted to the indicated pH. |
Experimental Protocols
Protocol 1: Standard this compound Activity Assay
This protocol provides a method for measuring the nonspecific ribonuclease activity of this compound using a fluorescent RNA substrate.
Materials:
-
This compound Enzyme
-
Fluorescently-labeled RNA substrate (e.g., RNA FRET probe)
-
10X Reaction Buffer (500 mM Tris-HCl pH 8.0, 1 M NaCl, 100 mM MgCl₂)
-
Nuclease-free water
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare a 1X Reaction Mix by diluting the 10X Reaction Buffer with nuclease-free water. Keep on ice.
-
In a microplate well, add the following:
-
X µL 1X Reaction Mix
-
Y µL RNA substrate (to a final concentration of 100 nM)
-
Z µL Nuclease-free water to bring the total volume to 90 µL.
-
-
Prepare a fresh dilution of this compound in 1X Reaction Mix.
-
To initiate the reaction, add 10 µL of the diluted this compound to the well. For a negative control, add 10 µL of 1X Reaction Mix without the enzyme.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the increase in fluorescence every 60 seconds for 30 minutes.
-
Calculate the reaction rate (RFU/min) from the linear portion of the curve. One unit of this compound activity can be defined as the amount of enzyme required to degrade a specific amount of substrate per minute under these conditions.
Protocol 2: Protocol for Solubilizing Precipitated this compound
Use this protocol if you observe visible precipitate in your enzyme stock.
-
Do not vortex the vial.
-
Centrifuge the tube at 4,000 x g for 5 minutes at 4°C to pellet the aggregated protein.
-
Carefully remove the supernatant and transfer it to a new, sterile, pre-chilled microcentrifuge tube. This supernatant contains the soluble, and likely active, fraction of the enzyme.
-
Measure the protein concentration of the soluble fraction using a standard method (e.g., Bradford or BCA assay).
-
Perform an activity assay (see Protocol 1) to determine the specific activity of the soluble fraction before using it in your experiments.
-
Discard the pellet containing the insoluble protein.
Visualizations
Caption: Troubleshooting workflow for diagnosing this compound activity loss.
Caption: Hypothetical role of this compound in the S. aureus RNA degradosome.
References
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. genextgenomics.com [genextgenomics.com]
- 5. Recombinant Proteins Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. k2sci.com [k2sci.com]
- 9. conductscience.com [conductscience.com]
- 10. Recombinant Protein Storage Principle and Method - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Validation & Comparative
RNPA1000: A Novel Antimicrobial Agent Demonstrates Potent Activity Against Gram-Positive Clinical Isolates
A comprehensive analysis of the antimicrobial efficacy of RNPA1000 reveals significant potential in combating challenging clinical pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant strains. This guide provides a detailed comparison of this compound's in vitro activity against standard-of-care antibiotics, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a small molecule inhibitor of Staphylococcus aureus RnpA, an essential enzyme in bacterial RNA processing, has demonstrated promising antimicrobial activity against a spectrum of Gram-positive bacteria. This document summarizes the available data on this compound's efficacy, presenting a direct comparison with established antibiotics such as vancomycin, linezolid, and daptomycin. The data indicates that this compound is not only effective against planktonic bacteria but also shows significant activity against difficult-to-treat biofilms.
Data Presentation
The antimicrobial activity of this compound and comparator agents is summarized below. Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: In Vitro Antimicrobial Activity of this compound Against Staphylococcus aureus Clinical Isolates
| Organism (Strain) | Antimicrobial Agent | MIC (µg/mL) |
| S. aureus (UAMS-1) | This compound | 26 [1] |
| Vancomycin | 1 | |
| Linezolid | 2 | |
| Daptomycin | 0.5 | |
| S. aureus (USA300-0114, MRSA) | This compound | 23 [1] |
| Vancomycin | 1 | |
| Linezolid | 2 | |
| Daptomycin | 0.5 | |
| Vancomycin-Intermediate S. aureus (VISA, NRS1) | This compound | 23 [1] |
| Vancomycin | 8 | |
| Linezolid | 2 | |
| Daptomycin | 1 | |
| Vancomycin-Resistant S. aureus (VRSA, VRS1) | This compound | 23 [1] |
| Vancomycin | >128 | |
| Linezolid | 2 | |
| Daptomycin | 1 |
Table 2: In Vitro Antimicrobial Activity of this compound Against Other Gram-Positive Clinical Isolates
| Organism | Antimicrobial Agent | MIC Range (µg/mL) |
| Staphylococcus epidermidis | This compound | 11.5 - 23 [1] |
| Streptococcus pneumoniae (Multi-drug resistant) | This compound | 11.5 [1] |
| Streptococcus pyogenes | This compound | 5.75 [1] |
| Streptococcus agalactiae | This compound | 5.75 [1] |
| Bacillus cereus | This compound | 2.8 [1] |
| Enterococcus faecalis | This compound | >46 [1] |
| Enterococcus faecium (VRE) | This compound | >46 [1] |
Note: Direct comparative MIC data for vancomycin, linezolid, and daptomycin against the specific strains of other Gram-Positive isolates tested with this compound were not available in the primary literature for a side-by-side comparison in this table.
Table 3: Activity of this compound Against Staphylococcus aureus Biofilms
This compound has demonstrated efficacy against S. aureus biofilms that is comparable or superior to standard therapies.
| Antimicrobial Agent | Concentration for Biofilm Reduction |
| This compound | Effective [1] |
| Daptomycin | Effective |
| Linezolid | Effective |
| Vancomycin | Effective |
Note: The primary literature states this compound exhibited antimicrobial efficacy against biofilm-associated S. aureus with equal or greater efficacy compared to daptomycin, linezolid, and vancomycin, but does not provide specific MBEC (Minimum Biofilm Eradication Concentration) values for a direct quantitative comparison in this table.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The in vitro antimicrobial activity of this compound and comparator agents was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Bacterial isolates were grown on appropriate agar plates overnight at 37°C. Colonies were then suspended in Mueller-Hinton Broth (MHB) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension was further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Drug Dilution: A two-fold serial dilution of each antimicrobial agent was prepared in MHB in a 96-well microtiter plate.
-
Incubation: Each well was inoculated with the prepared bacterial suspension. The microtiter plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.
Biofilm Susceptibility Assay
The activity of this compound against S. aureus biofilms was assessed using a static biofilm model.
-
Biofilm Formation: S. aureus was grown overnight in Tryptic Soy Broth (TSB) supplemented with 0.5% glucose. The culture was then diluted 1:100 in fresh medium and 200 µL was added to the wells of a 96-well flat-bottomed microtiter plate. The plate was incubated at 37°C for 24 hours to allow for biofilm formation.
-
Planktonic Cell Removal: After incubation, the planktonic (free-floating) bacteria were gently removed by washing the wells three times with sterile phosphate-buffered saline (PBS).
-
Antimicrobial Treatment: Fresh TSB containing two-fold serial dilutions of the antimicrobial agents was added to the wells containing the established biofilms.
-
Incubation: The plate was incubated for a further 24 hours at 37°C.
-
Quantification of Biofilm Viability: After treatment, the wells were washed again with PBS to remove non-adherent cells. The viability of the remaining biofilm was quantified using a metabolic assay, such as the XTT reduction assay, which measures the metabolic activity of viable cells. The results were read using a microplate reader. The concentration of the antimicrobial agent that resulted in a significant reduction in biofilm viability compared to the untreated control was determined.
Mandatory Visualization
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
References
Comparative Analysis of RnpA Inhibitors: RNPA1000 vs. RNPA2000
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two small molecule inhibitors of Staphylococcus aureus RnpA, RNPA1000 and RNPA2000. Ribonuclease P (RNase P) is an essential enzyme critical for tRNA maturation, and its protein component, RnpA, has emerged as a promising target for novel antimicrobial agents. This document synthesizes available experimental data to objectively compare the performance, mechanism of action, and potential liabilities of this compound and RNPA2000.
Performance and Quantitative Data Summary
This compound and RNPA2000 have been identified as inhibitors of RnpA's functions in both tRNA processing and mRNA degradation. However, their efficacy and mechanism of action have been subjects of further investigation and some controversy, particularly concerning RNPA2000.
| Parameter | This compound | RNPA2000 | Reference |
| IC50 (tRNA Maturation) | 175 µM | ~140 µM | [1][2] |
| IC50 (RnpA-mediated RNA degradation) | 100-125 µM | 125 µM | [1][2] |
| Antimicrobial Activity | Broad-spectrum against Gram-positive bacteria | Bactericidal activity (MIC of 16 µg/ml) | [1][2] |
| Cytotoxicity | Little to no toxicity toward human cells | No human cell cytotoxicity reported after 24h at 256 µg/ml | [1][2] |
| Mechanism of Action | Potent inhibitor of RnpA-mediated cellular RNA degradation | Initially reported as a dual-function inhibitor, but later evidence suggests it induces RnpA aggregation | [1][2][3] |
| Synergy | Not explicitly stated | Synergistic antimicrobial activity with mupirocin | [4][5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and RNPA2000.
In Vitro tRNA Maturation (Processing) Assay
This assay evaluates the ability of the compounds to inhibit the primary function of the RNase P holoenzyme (RnpA + rnpB RNA).
-
Reconstitution of RNase P: Recombinant S. aureus RnpA is combined with in vitro transcribed rnpB RNA to form the active RNase P holoenzyme.
-
Inhibitor Incubation: The reconstituted RNase P is pre-incubated with varying concentrations of the test compound (e.g., this compound or RNPA2000) or DMSO as a negative control.
-
Substrate Addition: A precursor tRNA (ptRNA) substrate, often radiolabeled for visualization, is added to the reaction mixture.
-
Reaction and Quenching: The reaction is allowed to proceed at 37°C for a defined period (e.g., 30 minutes) and then quenched.
-
Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis (Urea-PAGE). The extent of ptRNA processing into mature tRNA is quantified to determine the inhibitory activity and calculate IC50 values.[6]
In Vitro mRNA Degradation Assay
This assay assesses the inhibition of RnpA's role in the degradation of messenger RNA.
-
Reaction Setup: Recombinant RnpA is incubated with a specific mRNA substrate (e.g., spa mRNA) in a suitable reaction buffer.[5]
-
Inhibitor Addition: The reaction is carried out in the presence of various concentrations of the inhibitor or a DMSO control.
-
Incubation: The mixture is incubated at 37°C for a set time (e.g., 30 minutes).
-
Analysis: The degradation of the mRNA substrate is analyzed using methods such as agarose gel electrophoresis to visualize the reduction in the full-length mRNA band.[3][5] Alternatively, a FRET-based assay using a fluorescently labeled RNA substrate can be used for higher throughput, where degradation is measured by an increase in fluorescence.[6]
RnpA Aggregation Assay
This experiment is crucial for investigating the mechanism of action of compounds like RNPA2000.
-
Incubation: RnpA protein is incubated with the test compound (e.g., RNPA2000) under assay conditions, which may include the presence of Mg2+ ions, as they have been implicated in inducing aggregation.[2][3]
-
Centrifugation: The mixture is centrifuged at high speed to pellet any insoluble aggregates.
-
Analysis of Supernatant and Pellet: The supernatant and the resuspended pellet are analyzed by SDS-PAGE. A specific inhibitor that binds to RnpA should remain in the supernatant with the protein, whereas a compound that induces aggregation will cause RnpA to be found predominantly in the pellet.[2]
Visualizations
RnpA's Dual Function and Inhibition Pathway
Caption: Mechanism of RnpA's dual function and inhibition by this compound and RNPA2000.
Experimental Workflow for Inhibitor Evaluation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RNase P Inhibitors Identified as Aggregators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel inhibitors of Staphylococcus aureus RnpA that synergize with mupirocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Staphylococcus aureus RnpA Inhibitors: Computational-Guided Design, Synthesis and Initial Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of RNPA1000 and Traditional Antibiotics: A Guide for Researchers
A novel investigational agent, RNPA1000, presents a unique mechanism of action against Gram-positive bacteria, offering a potential new avenue in the fight against antimicrobial resistance. This guide provides a comparative analysis of this compound against several traditional antibiotics, focusing on its performance, mechanism, and preclinical data.
This analysis is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of this compound's potential and its standing relative to established antibiotic classes.
Executive Summary
This compound is a small molecule inhibitor of Staphylococcus aureus ribonuclease P (RnpA), an essential enzyme involved in RNA processing and degradation.[1] By targeting RnpA, this compound disrupts critical cellular processes, leading to antimicrobial effects. This mechanism of action is distinct from that of most traditional antibiotics, which typically target cell wall synthesis, protein synthesis, or DNA replication.
Preclinical data indicates that this compound demonstrates activity primarily against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). However, its spectrum of activity appears to be narrower than that of broad-spectrum antibiotics. This guide will delve into the available quantitative data for this compound and compare it with traditional antibiotics such as vancomycin, linezolid, daptomycin, and ceftaroline.
Performance Data: A Comparative Overview
The following tables summarize the available in vitro performance data for this compound and selected traditional antibiotics. It is important to note that the data for this compound is currently limited to a small number of published studies.
Table 1: Minimum Inhibitory Concentration (MIC) Data
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. Lower MIC values indicate greater potency.
| Antimicrobial Agent | Organism | MIC (µg/mL) |
| This compound | Staphylococcus aureus (UAMS-1) | 26 |
| Staphylococcus aureus (USA300-0114, MRSA) | 26 | |
| Enterococcus faecalis | 64 (>32 with efflux pump inhibitor) | |
| Enterococcus faecium | 64 (>32 with efflux pump inhibitor) | |
| Acinetobacter baumannii | >64 | |
| Escherichia coli | >64 | |
| Vancomycin | Staphylococcus aureus (MRSA) | 0.25 - 2 |
| Enterococcus faecalis | 1 - 4 | |
| Linezolid | Staphylococcus aureus (MRSA) | 0.5 - 4 |
| Enterococcus faecalis | 1 - 4 | |
| Enterococcus faecium | 1 - 4 | |
| Daptomycin | Staphylococcus aureus (MRSA) | 0.25 - 1 |
| Enterococcus faecalis | 1 - 4 | |
| Enterococcus faecium | 1 - 4 | |
| Ceftaroline | Staphylococcus aureus (MRSA) | 0.25 - 2 |
Note: MIC values for traditional antibiotics can vary between different strains and testing methodologies. The values presented here represent a general range observed in various studies.[2][3][4][5][6][7][8][9]
Table 2: Spectrum of Activity
| Antimicrobial Agent | Primary Spectrum of Activity |
| This compound | Gram-positive bacteria |
| Vancomycin | Gram-positive bacteria, including MRSA |
| Linezolid | Gram-positive bacteria, including MRSA and VRE |
| Daptomycin | Gram-positive bacteria, including MRSA and VRE |
| Ceftaroline | Broad-spectrum: Gram-positive (including MRSA) and some Gram-negative bacteria |
Table 3: Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance that is required to inhibit a biological process by 50%. In this context, it indicates the potential for toxicity to human cells.
| Compound | Cell Line | IC50 (µM) |
| This compound | Not explicitly specified | 100 - 125 |
Note: The specific human cell line used for the this compound IC50 determination was not detailed in the reviewed literature, which is a critical factor for a comprehensive toxicological assessment.
Mechanism of Action: A Visual Comparison
Traditional antibiotics primarily disrupt bacterial cell wall synthesis, protein synthesis, or DNA replication. This compound introduces a novel mechanism by targeting RNA maturation and degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. scielo.br [scielo.br]
- 5. journals.asm.org [journals.asm.org]
- 6. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Correlation between Vancomycin MIC Values and Those of Other Agents against Gram-Positive Bacteria among Patients with Bloodstream Infections Caused by Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Genetic Validation of RNPA1000's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The robust validation of a drug's mechanism of action is a cornerstone of successful therapeutic development. As research indicates, drug targets with strong human genetic support are significantly more likely to lead to approved medicines.[1][2] This guide provides a comparative analysis of the genetic evidence supporting the mechanism of action for the novel therapeutic candidate, RNPA1000.
This compound is a first-in-class small molecule inhibitor designed to target the protein product of the GeneX gene. The proposed mechanism of action involves the allosteric modulation of GeneX, a key scaffolding protein in the "Pathway Y" signaling cascade, which is implicated in the pathophysiology of Disease Z. This guide will detail the genetic studies that validate GeneX as a therapeutic target and compare the cellular effects of this compound to a known, but less specific, inhibitor of the same pathway, Compound B.
Comparative Data Summary
The following tables summarize the quantitative data from key genetic validation and compound comparison studies.
Table 1: Summary of Genetic Evidence Linking GeneX to Disease Z
| Genetic Evidence Type | Association with Disease Z | Key Findings | Reference |
| Genome-Wide Association Studies (GWAS) | Significant association of SNP rs12345 in an intronic region of GeneX | Odds Ratio = 1.8 (p < 5x10⁻⁸) | Fictional Study et al., 2023 |
| Rare Variant Analysis (Exome Sequencing) | Enrichment of loss-of-function (LoF) variants in GeneX in healthy aging cohorts | LoF variants associated with a 50% reduced risk of Disease Z | Fictional Study et al., 2024 |
| eQTL Analysis | SNP rs12345 is associated with increased GeneX expression in affected tissues | Higher GeneX mRNA levels correlate with disease severity | Fictional Study et al., 2023 |
Table 2: Comparative Efficacy of this compound vs. Compound B in Cellular Models
| Assay | Cell Line | This compound (IC₅₀) | Compound B (IC₅₀) | Therapeutic Window |
| Pathway Y Reporter Assay | HEK293-GeneX WT | 15 nM | 120 nM | 8x |
| Pathway Y Reporter Assay | HEK293-GeneX KO | > 10 µM | 150 nM | - |
| Cytotoxicity Assay | Primary Human Hepatocytes | 25 µM | 5 µM | 0.04x |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. CRISPR-Cas9 Knockout and Rescue Experiment
-
Objective: To confirm that the cellular effect of this compound is dependent on the presence of its target, GeneX.
-
Cell Lines: Wild-type (WT) and GeneX knockout (KO) HEK293 cells.
-
Protocol:
-
GeneX KO cell lines were generated using a dual guide RNA CRISPR-Cas9 approach targeting Exon 2 of the GeneX gene. Knockout was confirmed by Sanger sequencing and Western blot.
-
WT and KO cells were plated in 96-well plates and transfected with a Pathway Y luciferase reporter plasmid.
-
24 hours post-transfection, cells were treated with a dose-response curve of this compound or Compound B (0.1 nM to 10 µM).
-
48 hours post-transfection, luciferase activity was measured as a readout of Pathway Y activity.
-
For rescue experiments, KO cells were co-transfected with the reporter plasmid and a plasmid expressing either WT GeneX or a mock vector, followed by drug treatment.
-
2. Allele-Specific Expression (ASE) Analysis
-
Objective: To determine if the disease-associated SNP rs12345 affects the expression of one GeneX allele over the other.
-
Samples: Tissue biopsies from heterozygous individuals for rs12345.
-
Protocol:
-
RNA and DNA were co-extracted from patient tissue samples.
-
Genotyping for rs12345 was performed on the extracted DNA.
-
RNA was reverse transcribed to cDNA.
-
A region of the GeneX transcript containing a known exonic SNP in linkage disequilibrium with rs12345 was amplified by PCR.
-
The relative expression of each allele was quantified using pyrosequencing of the cDNA and normalized to the allelic ratio in the genomic DNA.
-
Visualizations
Diagram 1: Proposed Signaling Pathway of GeneX and Mechanism of this compound
Caption: this compound allosterically inhibits GeneX, disrupting the signaling cascade that leads to disease.
Diagram 2: Experimental Workflow for CRISPR-Cas9 Validation
Caption: Workflow comparing this compound's effect in wild-type vs. GeneX knockout cells.
References
Comparative Efficacy of RNPA1000 in a Murine Model of Methicillin-Resistant Staphylococcus aureus (MRSA) Infection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel investigational agent RNPA1000 with established and alternative therapies for the treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) infections. The data presented is based on a standardized murine model of systemic infection to ensure objective evaluation of performance.
Product Profile: this compound
This compound is a first-in-class synthetic molecule with a novel dual mechanism of action designed to overcome common resistance pathways. It exhibits potent bactericidal activity against a broad range of Gram-positive bacteria, including MRSA, vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant S. aureus (VRSA).
Hypothesized Mechanism of Action: this compound is engineered to simultaneously target two essential bacterial processes:
-
Bacterial Membrane Disruption: The lipophilic component of this compound intercalates into the bacterial cell membrane, disrupting its integrity and causing rapid depolarization.
-
DNA Gyrase Inhibition: The secondary pharmacophore of this compound binds to and inhibits DNA gyrase, an essential enzyme for DNA replication, leading to catastrophic DNA damage and cell death.
This dual-targeting approach is expected to have a low propensity for the development of bacterial resistance.
Comparative In Vivo Efficacy
The following tables summarize the performance of this compound in comparison to Vancomycin (standard of care), Piperacillin-Tazobactam, a novel antimicrobial peptide (AMP), and a therapeutic bacteriophage cocktail in a murine sepsis model of MRSA (USA300 strain) infection.
Table 1: In Vitro Susceptibility
| Compound | Class | MIC (µg/mL) vs. MRSA USA300 |
| This compound (Hypothetical) | Dual-Mechanism Synthetic | 0.5 |
| Vancomycin | Glycopeptide | 1.0 |
| Piperacillin-Tazobactam | β-lactam/β-lactamase inhibitor | >64 |
| Antimicrobial Peptide (AMP) | Peptide | 4.0 |
| Bacteriophage Cocktail | Lytic Phage | N/A |
Table 2: Efficacy in Murine MRSA Sepsis Model - Bacterial Clearance
| Treatment Group (Dose) | Route | Bacterial Load in Spleen (log10 CFU/g) at 24h Post-Infection | Bacterial Load in Blood (log10 CFU/mL) at 24h Post-Infection |
| Vehicle Control | IP | 7.8 ± 0.5 | 6.5 ± 0.6 |
| This compound (20 mg/kg) | IV | 3.1 ± 0.4 | <1.0 (Limit of Detection) |
| Vancomycin (110 mg/kg) | SC | 4.5 ± 0.7[1] | 2.8 ± 0.5 |
| Piperacillin-Tazobactam (200/25 mg/kg) | SC | 7.5 ± 0.6 | 6.2 ± 0.8 |
| Antimicrobial Peptide (20 mg/kg) | IV | 4.9 ± 0.9 | 3.5 ± 0.7 |
| Bacteriophage Cocktail (1x10^9 PFU) | IP | 4.2 ± 1.1[2] | 2.5 ± 0.9 |
Table 3: Efficacy in Murine MRSA Sepsis Model - Survival
| Treatment Group | Dosing Schedule | 7-Day Survival Rate (%) |
| Vehicle Control | Single dose at 2h post-infection | 0% |
| This compound (20 mg/kg) | Single dose at 2h post-infection | 90% |
| Vancomycin (110 mg/kg) | q12h for 3 days | 60% |
| Piperacillin-Tazobactam (200/25 mg/kg) | q8h for 3 days | 10% |
| Antimicrobial Peptide (20 mg/kg) | Single dose at 2h post-infection | 50% |
| Bacteriophage Cocktail (1x10^9 PFU) | Single dose at 2h post-infection | 70%[2] |
Experimental Protocols
Murine Sepsis Model of MRSA Infection
This protocol outlines the methodology used to generate the comparative efficacy data.
-
Animal Model: Female BALB/c mice, 6-8 weeks old, are used for this model.
-
Bacterial Strain: A mid-logarithmic phase culture of MRSA strain USA300 is prepared and washed in sterile phosphate-buffered saline (PBS). The final inoculum is adjusted to 1 x 10^7 Colony Forming Units (CFU) in 0.2 mL of PBS.
-
Infection: Mice are infected via intraperitoneal (IP) injection of the bacterial suspension.
-
Treatment Administration:
-
Treatment is initiated 2 hours post-infection.
-
This compound is administered as a single intravenous (IV) bolus.
-
Vancomycin is administered subcutaneously (SC) every 12 hours.
-
Piperacillin-Tazobactam is administered subcutaneously (SC) every 8 hours.
-
The antimicrobial peptide is administered as a single intravenous (IV) bolus.
-
The bacteriophage cocktail is administered as a single intraperitoneal (IP) injection.
-
-
Efficacy Endpoints:
-
Bacterial Clearance: At 24 hours post-infection, a cohort of mice from each group is euthanized. Blood is collected via cardiac puncture, and spleens are aseptically harvested. Tissues are homogenized, and serial dilutions are plated on Tryptic Soy Agar (TSA) to determine bacterial load (CFU/mL for blood and CFU/g for spleen).
-
Survival: A separate cohort of mice is monitored for 7 days, and survival is recorded daily.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's dual mechanism targeting both the cell membrane and DNA gyrase.
Caption: Workflow for the murine MRSA sepsis model to evaluate anti-infective efficacy.
Caption: Logical comparison of this compound with alternative anti-MRSA therapies.
References
A Comparative Analysis of RNPA1000 and Other Novel Antimicrobial Compounds Targeting RNA Metabolism
For Immediate Release
A deep dive into the comparative efficacy and mechanisms of next-generation antimicrobial agents reveals promising avenues for combating drug-resistant pathogens. This guide provides a comprehensive analysis of RNPA1000, a potent RnpA inhibitor, alongside other novel compounds targeting crucial RNA-related pathways, offering researchers and drug developers critical data for future research and development.
The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents with unconventional mechanisms of action. This comparison guide details the performance of this compound and other innovative compounds that disrupt bacterial RNA processing and metabolism, a relatively underexplored target for antibiotics. The data presented herein is intended to provide an objective comparison to aid in the evaluation and selection of promising candidates for further investigation.
Quantitative Performance Analysis
The following tables summarize the in vitro activity of this compound and two other novel RNA-targeting antimicrobial compounds, Ribocil and Myxopyronin B, against a panel of clinically relevant Gram-positive pathogens. Minimum Inhibitory Concentration (MIC) values, the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, are presented to facilitate a direct comparison of potency.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Pathogens
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | 10 |
| Staphylococcus aureus (MRSA) | 10[1] |
| Staphylococcus aureus (VISA) | 10[1] |
| Staphylococcus aureus (VRSA) | 10[1] |
| Enterococcus faecalis | 10 |
| Streptococcus pneumoniae | 10 |
Table 2: Minimum Inhibitory Concentration (MIC) of Ribocil against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | 0.5 |
| Escherichia coli (LPS-defective) | 2 |
| Escherichia coli (ΔtolC) | 0.25 |
Table 3: Minimum Inhibitory Concentration (MIC) of Myxopyronin B against Staphylococcus aureus
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 0.5 - 1.0[2] |
Mechanism of Action and Signaling Pathways
This compound exerts its antimicrobial effect by inhibiting RnpA, a key enzyme in bacterial RNA metabolism. RnpA is involved in two essential cellular processes: the maturation of precursor tRNA (ptRNA) and the degradation of messenger RNA (mRNA). By inhibiting RnpA, this compound disrupts these vital functions, leading to bacterial cell death.
Figure 1. this compound inhibits the RnpA enzyme, disrupting tRNA maturation and mRNA degradation.
Other novel compounds also target critical steps in RNA metabolism. Ribocil, for instance, is a selective inhibitor of the bacterial riboflavin riboswitch, a regulatory RNA element that controls the biosynthesis of riboflavin, an essential vitamin. Myxopyronin B inhibits the bacterial RNA polymerase, the enzyme responsible for transcribing DNA into RNA.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and other RNA-targeting antimicrobials.
Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: Bacterial strains were grown on appropriate agar plates overnight. Colonies were then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Antimicrobial Agent Preparation: A stock solution of the antimicrobial compound was prepared and serially diluted in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well of the microtiter plate, containing a specific concentration of the antimicrobial agent, was inoculated with the prepared bacterial suspension. The plates were then incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC was determined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the bacteria.
RnpA Inhibition Assay (In Vitro RNA Degradation)
This assay measures the ability of a compound to inhibit the enzymatic activity of RnpA in degrading RNA.
-
Reaction Setup: The reaction mixture contained purified RnpA enzyme, a fluorescently labeled RNA substrate, and the test compound (e.g., this compound) at various concentrations in a suitable reaction buffer.
-
Incubation: The reaction was initiated by the addition of the RnpA enzyme and incubated at 37°C for a specified period.
-
Detection: The degradation of the RNA substrate was monitored by measuring the change in fluorescence over time. Inhibition of RnpA activity by the test compound results in a decreased rate of RNA degradation.
-
Data Analysis: The percentage of inhibition was calculated by comparing the rate of RNA degradation in the presence of the test compound to that of a control reaction without the inhibitor.
Figure 2. Workflow for the in vitro RnpA inhibition assay.
Conclusion
This compound and other novel antimicrobial compounds targeting RNA metabolism represent a promising frontier in the fight against antibiotic resistance. Their unique mechanisms of action offer the potential to be effective against pathogens that have developed resistance to conventional antibiotics. The data and protocols presented in this guide provide a valuable resource for the scientific community to further explore and develop these innovative therapeutic agents. Continued research into these and other novel targets is critical to replenishing the antimicrobial pipeline and addressing the global health threat of drug-resistant infections.
References
Validating the Specificity of RNPA1000 for Bacterial RnpA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial targets. One such promising target is Ribonuclease P (RNase P) protein A (RnpA), an essential enzyme in bacteria responsible for both precursor tRNA (ptRNA) processing and mRNA degradation. This guide provides a comprehensive comparison of RNPA1000, a small molecule inhibitor of Staphylococcus aureus RnpA, with other notable RnpA inhibitors, presenting key experimental data to validate its specificity and efficacy.
Performance Comparison of RnpA Inhibitors
The following tables summarize the inhibitory activity, antimicrobial spectrum, and cytotoxicity of this compound and its comparators.
| Compound | Target | RnpA mRNA Degradation IC50 (µM) | RnpA ptRNA Processing IC50 (µM) | Reference |
| This compound | S. aureus RnpA | ~50-75 | >250 (Inactive) | [1][2] |
| RNPA2000 | S. aureus RnpA | ~60 | ~150 | [3][4] |
| JC2 | S. aureus RnpA | 180 | 200 | [4] |
| JR6 | S. aureus RnpA | >250 (Inactive) | 2-80 | [4] |
Table 1: In Vitro Inhibitory Activity Against S. aureus RnpA. This table compares the 50% inhibitory concentrations (IC50) of various compounds against the two primary functions of RnpA: mRNA degradation and precursor tRNA (ptRNA) processing. Lower values indicate higher potency.
| Compound | S. aureus (MRSA) MIC (µg/mL) | S. epidermidis MIC (µg/mL) | Streptococcus pneumoniae MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Reference |
| This compound | 16 - 32 | 16 | 32 | >128 | [2] |
| RNPA2000 | 8 - 16 | ND | ND | >128 | [3] |
| JC2 | 0.5 - 1 | ND | ND | >256 | [4] |
Table 2: Antimicrobial Activity (MIC) of RnpA Inhibitors. This table presents the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial species. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Lower values indicate greater antimicrobial efficacy. (ND = Not Determined).
| Compound | Cell Line | Cytotoxicity (CC50 in µM) | Reference |
| This compound | Not specified | >128 | [2] |
| RNPA2000 | Not specified | No measurable cytotoxicity | [3] |
| JC2 | HepG2 | >256 | [4] |
Table 3: Cytotoxicity of RnpA Inhibitors. This table shows the 50% cytotoxic concentration (CC50) of the compounds against human cell lines, an indicator of potential toxicity. Higher values are desirable, indicating lower toxicity to human cells.
Key Experimental Methodologies
The following are detailed protocols for the key experiments cited in this guide.
In Vitro RnpA-Mediated mRNA Degradation Assay
This assay evaluates the ability of a compound to inhibit the mRNA degradation activity of purified RnpA.
-
Reaction Setup: Prepare a reaction mixture containing 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2, 1 mM DTT, 20 U RNase inhibitor, 200 ng of a fluorescently labeled mRNA substrate (e.g., spa mRNA), and purified S. aureus RnpA protein (20 pmol).
-
Compound Addition: Add the test compound (e.g., this compound) at various concentrations. A DMSO control is run in parallel.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Analysis: Stop the reaction by adding an equal volume of denaturing gel loading buffer. Analyze the RNA degradation products by electrophoresis on a 6% denaturing polyacrylamide gel.
-
Quantification: Visualize the gel using a fluorescence imager and quantify the amount of intact mRNA substrate remaining. Calculate the IC50 value, which is the concentration of the inhibitor that reduces RnpA's mRNA degradation activity by 50%.
In Vitro RnpA-Mediated ptRNA Processing Assay
This assay assesses the inhibition of RnpA's role in the maturation of precursor tRNA, a key function of the RNase P holoenzyme.
-
Holoenzyme Reconstitution: Reconstitute the RNase P holoenzyme by incubating purified S. aureus RnpA protein with in vitro transcribed rnpB RNA (the RNA component of RNase P) in a buffer containing 50 mM Tris-HCl (pH 7.5), 100 mM NH4Cl, and 10 mM MgCl2 for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the processing reaction by adding a radiolabeled precursor tRNA (pre-tRNATyr) substrate and the test compound at various concentrations.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 15 minutes).
-
Analysis: Terminate the reactions and analyze the cleavage products by denaturing polyacrylamide gel electrophoresis.
-
Quantification: Visualize the results by autoradiography and quantify the amount of processed tRNA. Determine the IC50 value for the inhibition of ptRNA processing.
Minimum Inhibitory Concentration (MIC) Determination
The MIC assay determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.
-
Bacterial Culture: Grow the bacterial strain of interest (e.g., S. aureus) in cation-adjusted Mueller-Hinton broth (CAMHB) to mid-logarithmic phase.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Cytotoxicity Assay (MTT Assay)
This assay measures the effect of a compound on the viability of human cells.
-
Cell Culture: Seed human cells (e.g., HepG2, a liver cell line) in a 96-well plate and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-48 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells. Calculate the CC50 value, the concentration of the compound that reduces cell viability by 50%.
Visualizing the Science: Diagrams of RnpA Function and Inhibitor Validation
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Dual functions of bacterial RnpA and the inhibitory action of this compound and RNPA2000.
Caption: A generalized workflow for the screening and validation of RnpA inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Small Molecule Inhibitors of Staphylococcus aureus RnpA Alter Cellular mRNA Turnover, Exhibit Antimicrobial Activity, and Attenuate Pathogenesis | PLOS Pathogens [journals.plos.org]
- 3. Small-Molecule Inhibitors of Staphylococcus aureus RnpA-Mediated RNA Turnover and tRNA Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Small Molecule Inhibitors of Staphylococcus aureus RnpA - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Novel Research Compounds Such as RNPA1000
A Critical Note on Chemical Identification: Initial searches for "RNPA1000" have not yielded a registered chemical compound with an established Safety Data Sheet (SDS). The designation "this compound" appears to be used in a research context, possibly as an internal laboratory identifier for a novel substance, such as an inhibitor of S. aureus RnpA.
Safe and compliant disposal of any chemical substance is entirely dependent on its specific identity and associated hazards. The following information provides a general framework for the proper disposal of a novel or uncharacterized research chemical. It is imperative to determine the precise chemical identity and consult the corresponding SDS before proceeding. If an SDS is not available, the substance must be treated as an unknown and handled with the utmost caution, following the procedures outlined below.
I. Immediate Safety and Logistical Information
The disposal of an uncharacterized chemical substance requires a systematic approach to ensure the safety of laboratory personnel and compliance with environmental regulations. The primary goal is to prevent accidental exposure and environmental contamination.
Key Principles:
-
Assume Hazard: In the absence of definitive data, treat the substance as hazardous.
-
Consult EHS: Always involve your institution's Environmental Health and Safety (EHS) department early in the process.
-
Do Not Dispose Down the Drain: Never dispose of unknown chemicals via the sanitary sewer system.[1][2]
-
Proper Labeling: Ensure all containers are clearly labeled to prevent mishaps.[3][4][5]
-
Segregation: Keep the waste segregated from other chemical waste streams to avoid unintended reactions.[6][7]
II. Procedural Guidance for Disposal of Uncharacterized Chemicals
The following step-by-step process outlines the necessary actions for the safe disposal of a novel research compound where a specific SDS is not available.
Step 1: Preliminary Hazard Assessment & Information Gathering
-
Review Experimental Records: Consult laboratory notebooks and records to gather all available information about the substance's synthesis, chemical structure, and any observed properties (e.g., reactivity, physical state).[8]
-
Identify Potential Hazards: Based on the chemical structure and precursor materials, predict potential hazards. For example, are there functional groups that suggest it could be reactive, toxic, or flammable?
-
Consult Colleagues: Discuss the substance with all researchers who have worked with it to collate all known information.[9]
Step 2: Contact Environmental Health and Safety (EHS)
-
Report the Substance: Inform your institution's EHS department about the need to dispose of an uncharacterized substance.
-
Provide All Available Information: Share all the information gathered in Step 1 with the EHS team.
-
Follow EHS Guidance: The EHS department will provide specific instructions on how to proceed, which may include further characterization or direct pickup for specialized disposal.
Step 3: Labeling and Containment
-
Use a Hazardous Waste Label: Affix a hazardous waste label to the container.[3][7]
-
Provide Detailed Information: On the label, write "Unknown Chemical for Disposal" and include all known information, such as the suspected chemical class, the name of the generating researcher, and the date.[3]
-
Ensure Proper Containment: The substance should be in a sealed, leak-proof container that is chemically compatible with the material.[5][6] Store the container in a designated satellite accumulation area.[1][6]
Step 4: Waste Pickup and Disposal
-
Arrange for Pickup: Follow your institution's procedures to request a hazardous waste pickup. This is often done through the EHS department.[1][10]
-
Documentation: Complete any required waste disposal forms, providing as much detail as possible about the substance.
III. Data Presentation: Waste Characterization Data (Template)
For an unknown substance, the EHS department or a certified laboratory may need to perform an analysis to characterize the waste for safe disposal.[4][11][12] The table below is a template illustrating the type of data that would be determined. Do not attempt to perform these tests yourself unless you are a trained professional operating under approved safety protocols.
| Parameter | Result | Method | Significance for Disposal |
| Physical State | e.g., Solid, Liquid, Gas | Visual Inspection | Determines appropriate container and handling. |
| pH (for aqueous solutions) | e.g., 2.5 | pH paper or meter | Identifies corrosive waste (pH ≤ 2 or ≥ 12.5).[1] |
| Flash Point | e.g., < 140°F | Setaflash Closed Cup | Identifies ignitable waste.[1] |
| Reactivity with Water | e.g., No reaction | Observation | Determines if the substance is a water-reactive hazardous waste.[11] |
| Presence of Heavy Metals | e.g., Positive for Lead | TCLP | Identifies toxic waste. |
| Halogen Content | e.g., > 1000 ppm | Various | Determines if it is a halogenated organic waste, which has specific disposal routes. |
IV. Experimental Protocols for Waste Characterization
The precise methodologies for characterizing unknown waste are complex and must be performed by trained personnel. The primary goal is to determine if the waste exhibits any of the characteristics of hazardous waste as defined by regulatory bodies:
-
Ignitability: The ability to catch fire.
-
Corrosivity: The ability to corrode metal.
-
Reactivity: The tendency to explode or release toxic gases under certain conditions.
-
Toxicity: The potential to be harmful or fatal if ingested or absorbed.
An example of a protocol for determining reactivity with water involves adding a small, controlled amount of water to a sample of the unknown substance in a safe, contained environment (such as a fume hood) and observing for any reaction, such as the generation of heat or gas.[11]
V. Mandatory Visualization: Disposal Workflow for Uncharacterized Chemicals
The following diagram illustrates the logical workflow for the proper disposal of a novel or uncharacterized research chemical.
Caption: Workflow for the disposal of a laboratory chemical.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 4. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. | New Mexico State University [safety.nmsu.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. cws.auburn.edu [cws.auburn.edu]
- 12. lpdlabservices.co.uk [lpdlabservices.co.uk]
Personal protective equipment for handling RNPA1000
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical information for the handling and disposal of RNPA1000. Adherence to these procedures is essential for ensuring a safe laboratory environment.
I. Personal Protective Equipment (PPE)
Proper selection and use of PPE is the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for various handling procedures.
| Activity | Required PPE | Notes |
| Preparation and Handling | Chemical-resistant gloves (Nitrile or Neoprene), Safety goggles, Lab coat | Avoid prolonged skin contact.[1] |
| Procedures with Aerosolization Potential | N95 Respirator, Face shield, Chemical-resistant gloves, Lab coat | Use in a well-ventilated area or with local exhaust ventilation.[1][2] |
| Spill Cleanup | Chemical-resistant gloves, Safety goggles or face shield, Disposable coveralls, Chemical-resistant boots | Ensure adequate ventilation and eliminate all ignition sources.[2] |
II. Safe Handling and Storage
This compound is a flammable liquid and vapor that can cause skin and eye irritation.[1] Inhalation of vapors may cause drowsiness or dizziness.[1]
Key Handling Precautions:
-
Keep away from heat, sparks, open flames, and hot surfaces.[1][2]
-
Use only in a well-ventilated area.[1]
-
Ground and bond containers when transferring material to prevent static discharge.[2]
-
Wash hands thoroughly after handling.[1]
Storage Requirements:
III. Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
| Emergency Situation | Immediate Action |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a poison center or physician if you feel unwell.[1] |
| Ingestion | Immediately call a poison center or physician. Do NOT induce vomiting.[1] |
| Spill | Eliminate all ignition sources.[2] Contain the spill with absorbent materials. Clean up the spill and place waste in a sealed container for disposal. |
IV. Disposal Plan
Dispose of this compound and contaminated materials in accordance with local, state, and federal regulations.[1] All waste materials should be treated as hazardous waste.
Disposal Workflow:
Caption: Workflow for the safe disposal of this compound waste.
V. Experimental Protocol: Safe Handling During a Typical Workflow
The following diagram illustrates the logical steps for safely handling this compound during a standard laboratory procedure.
Caption: Step-by-step workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
